4-(Bromomethyl)-2-phenylpyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
4-(bromomethyl)-2-phenylpyrimidine |
InChI |
InChI=1S/C11H9BrN2/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
FPNLWADTYXEXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-(Bromomethyl)-2-phenylpyrimidine
Executive Summary
4-(Bromomethyl)-2-phenylpyrimidine (CAS: 88574-06-5) is a high-value heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical electrophile for introducing the 2-phenylpyrimidine pharmacophore—a scaffold prevalent in kinase inhibitors (e.g., FAK, VEGFR targets) and antifungal agents.
This technical guide provides a validated, two-step synthetic route designed for reproducibility and scalability. Unlike generic procedures, this protocol addresses specific regiochemical challenges and stability concerns associated with the bromomethyl moiety.
Part 1: Strategic Retrosynthesis
The synthesis is designed to maximize yield while minimizing the formation of di-brominated byproducts. The core strategy relies on the Wohl-Ziegler bromination of a 4-methylpyrimidine precursor, which is constructed via a condensation cyclization.
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available benzamidine and acetylacetaldehyde equivalents.
Part 2: Experimental Protocols
Step 1: Synthesis of 4-Methyl-2-phenylpyrimidine
This step constructs the pyrimidine ring. The use of acetylacetaldehyde dimethyl acetal (4,4-dimethoxy-2-butanone) ensures the formation of the mono-methyl derivative, avoiding the 4,6-dimethyl byproduct common with acetylacetone.
Reagents:
-
Benzamidine hydrochloride (1.0 eq)
-
4,4-Dimethoxy-2-butanone (1.1 eq)
-
Sodium methoxide (NaOMe) (1.2 eq)
-
Methanol (anhydrous)
Protocol:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Benzamidine HCl (15.6 g, 100 mmol) in anhydrous methanol (150 mL).
-
Base Addition: Add NaOMe (25 wt% in MeOH, 27 mL) dropwise at 0°C under nitrogen. Stir for 30 minutes to liberate the free base.
-
Condensation: Add 4,4-Dimethoxy-2-butanone (14.5 g, 110 mmol) dropwise.
-
Cyclization: Heat the mixture to reflux (65°C) for 12 hours. Monitor reaction progress by TLC (30% EtOAc in Hexanes).
-
Work-up: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically a low-melting solid or oil that can be purified by vacuum distillation or silica gel chromatography (Hexane/EtOAc 9:1) to yield 4-methyl-2-phenylpyrimidine (Yield: ~75-85%).
Step 2: Radical Bromination to 4-(Bromomethyl)-2-phenylpyrimidine
The critical step involves the selective monobromination of the benzylic methyl group.
Reagents:
-
4-Methyl-2-phenylpyrimidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq)
-
Acetonitrile (ACN) or CCl₄ (Solvent)
Protocol:
-
Preparation: Dissolve 4-methyl-2-phenylpyrimidine (8.5 g, 50 mmol) in anhydrous Acetonitrile (100 mL). Note: CCl₄ is traditional but toxic; ACN is a greener alternative that often provides cleaner conversion for pyrimidines.
-
Reagent Addition: Add recrystallized NBS (9.35 g, 52.5 mmol) and AIBN (410 mg, 2.5 mmol).
-
Initiation: Heat the mixture to reflux (80-82°C). The reaction is exothermic once initiated; ensure efficient stirring.
-
Monitoring: Reflux for 2–4 hours. Critical: Monitor by 1H NMR or HPLC every hour. Stop the reaction when the ratio of Product:Starting Material is optimal (~95:5). Over-reaction leads to the difficult-to-separate dibromomethyl impurity.
-
Work-up: Cool the mixture to 0°C. Precipitated succinimide is removed by filtration.
-
Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water (2x) and brine (1x) to remove residual succinimide.
-
Purification: Recrystallize from n-heptane or purify via rapid silica gel chromatography (0-10% EtOAc/Hexanes).
-
Stability Note: The product is a benzylic bromide and is lachrymatory and moisture-sensitive. Store under inert gas at -20°C.
-
Part 3: Characterization Data[1][2]
The following data validates the structure of 4-(Bromomethyl)-2-phenylpyrimidine.
| Technique | Parameter | Observed Data (Typical) | Interpretation |
| 1H NMR | ** Solvent** | CDCl₃ (400 MHz) | |
| δ 8.78 | Doublet (J=5.2 Hz, 1H) | Pyrimidine H-6 (Deshielded by N) | |
| δ 8.45 | Multiplet (2H) | Phenyl Ortho-H | |
| δ 7.48-7.55 | Multiplet (3H) | Phenyl Meta/Para-H | |
| δ 7.35 | Doublet (J=5.2 Hz, 1H) | Pyrimidine H-5 | |
| δ 4.52 | Singlet (2H) | -CH₂Br (Benzylic) | |
| 13C NMR | δ (ppm) | 32.5 | -CH₂Br Carbon |
| δ (ppm) | 164.2, 163.8, 157.5 | Pyrimidine Ring Carbons (C2, C4, C6) | |
| Mass Spec | ESI-MS | m/z 249.0 / 251.0 [M+H]+ | Characteristic 1:1 Br isotope pattern |
| Physical | Appearance | Off-white to pale yellow solid | |
| Melting Point | 68 – 72 °C |
Part 4: Applications & Storage
Storage:
-
Conditions: Store at -20°C under Argon/Nitrogen.
-
Stability: Susceptible to hydrolysis (forming the alcohol) and light-induced degradation.
Synthetic Utility: This compound acts as a "warhead" for attaching the 2-phenylpyrimidine moiety.
-
Nucleophilic Substitution: Reacts readily with amines (to form secondary amines), thiols, and alkoxides.
-
C-C Bond Formation: Can be used in Suzuki-Miyaura cross-couplings (reacting at the benzylic position) or as an alkylating agent for enolates.
References
-
General Pyrimidine Synthesis: The Chemistry of Heterocyclic Compounds, Pyrimidines.[1] Brown, D. J. Wiley-Interscience. (Provides foundational methods for condensation of amidines with 1,3-dicarbonyls).
-
Bromination Methodology: N-Bromosuccinimide. Encyclopedia of Reagents for Organic Synthesis.
-
Benzylic Bromination Conditions: Radical Bromination of Benzylic Positions. Common Organic Chemistry.
-
Analogous Synthesis (5-Bromomethyl-2-chloropyrimidine): BenchChem Technical Guide.
-
NMR Shift Data: Decoding the 1H NMR Signal of Bromomethyl Protons. BenchChem Technical Support.
Sources
4-(Bromomethyl)-2-phenylpyrimidine: A Strategic Building Block in Medicinal Chemistry
Executive Summary
4-(Bromomethyl)-2-phenylpyrimidine represents a high-value electrophilic building block in modern drug discovery. Structurally, it combines the privileged 2-phenylpyrimidine scaffold—a motif ubiquitous in kinase inhibitors, GPCR ligands, and antifungal agents—with a highly reactive bromomethyl "warhead." This functionality allows medicinal chemists to rapidly introduce the lipophilic, metabolically stable phenylpyrimidine moiety into diverse molecular architectures via robust SN2 coupling chemistries.
This technical guide provides a comprehensive analysis of this building block, detailing its synthesis, reactivity profile, and application in parallel medicinal chemistry (PMC) workflows.
Part 1: Chemical Profile & Reactivity Analysis
Structural Properties
The molecule consists of a pyrimidine ring substituted at the 2-position with a phenyl group and at the 4-position with a bromomethyl group.
-
Lipophilicity: The 2-phenyl group significantly enhances lipophilicity (cLogP ~ 2.5–3.0), facilitating membrane permeability in downstream drug candidates.
-
Electronic Character: The pyrimidine ring is electron-deficient (π-deficient). This withdraws electron density from the exocyclic methylene group, making the C-Br bond highly polarized and the methylene carbon exceptionally electrophilic.
-
Sterics: The planar nature of the biaryl system allows for π-π stacking interactions within enzyme active sites (e.g., ATP-binding pockets of kinases).
Reactivity Dashboard
The bromomethyl group serves as a "soft" electrophile, exhibiting high reactivity toward a broad spectrum of nucleophiles.
| Reaction Class | Nucleophile Type | Primary Application | Conditions |
| N-Alkylation | Primary/Secondary Amines | Library Synthesis / Fragment Linking | K₂CO₃, DMF/MeCN, RT |
| S-Alkylation | Thiols / Thiophenols | Thioether Linkers (Metabolic Stability) | Cs₂CO₃, DMF, 0°C |
| O-Alkylation | Phenols / Alcohols | Ether Linkers | NaH or K₂CO₃, THF/DMF |
| C-Alkylation | Active Methylenes | Chain Extension / Scaffold Hopping | NaH, THF, Reflux |
Part 2: Synthetic Routes to the Building Block
While 4-(bromomethyl)-2-phenylpyrimidine is commercially available, it is often synthesized in situ or on-demand due to its sensitivity to hydrolysis. The industry-standard "Gold Method" involves the radical bromination of the methyl precursor.
The "Gold Standard" Protocol: Radical Bromination
Precursor: 4-Methyl-2-phenylpyrimidine (CAS: 18453-20-0) Reagent: N-Bromosuccinimide (NBS) Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-phenylpyrimidine (10.0 mmol, 1.0 eq) in anhydrous CCl₄ or 1,2-dichloroethane (DCE) (0.2 M concentration). Note: CCl₄ is restricted; DCE or Trifluoromethylbenzene are modern green alternatives.
-
Reagent Addition: Add NBS (10.5 mmol, 1.05 eq). Ensure the NBS is freshly recrystallized to remove free bromine.
-
Initiation: Add AIBN (0.5 mmol, 5 mol%).
-
Reaction: Heat the mixture to reflux (80–85°C) under an inert atmosphere (N₂ or Ar). Irradiate with a tungsten lamp (optional but recommended) to accelerate radical formation.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The reaction typically completes in 2–4 hours. Look for the disappearance of the methyl starting material and the appearance of the mono-bromo product. Caution: Over-reaction leads to the gem-dibromo byproduct.
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is often pure enough (>90%) for immediate coupling. If necessary, purify via rapid silica gel chromatography (0-20% EtOAc in Hexanes).
Yield Expectation: 75–85% Storage: Store at -20°C under Argon. Sensitive to moisture (hydrolysis to alcohol).
Part 3: Application in Medicinal Chemistry[2]
Strategic Logic: The "Linker" Concept
In drug design, the (2-phenylpyrimidin-4-yl)methyl motif acts as a dual-purpose unit:
-
Pharmacophore: The biaryl system binds to hydrophobic pockets (e.g., the "back pocket" of kinases).
-
Anchor: The methylene group serves as a minimal-length spacer, connecting the pharmacophore to a solubilizing tail or a hydrogen-bonding motif.
Workflow: Parallel Library Synthesis (S_N2 Coupling)
This building block is ideal for high-throughput synthesis of amine libraries.
Protocol for 96-Well Plate Synthesis:
-
Charge: Add amine monomers (0.1 mmol) to each well.
-
Solvent: Add anhydrous DMF (500 µL).
-
Base: Add DIPEA (3.0 eq) or polymer-supported carbonate base.
-
Electrophile: Add a solution of 4-(bromomethyl)-2-phenylpyrimidine (0.1 mmol, 1.0 eq) in DMF.
-
Incubation: Shake at Room Temperature for 12 hours.
-
Scavenging: Add polymer-supported isocyanate to scavenge excess amine. Filter.
-
Isolation: Evaporate solvent (Genevac).
Visualization of Synthetic Pathways
The following diagram illustrates the central role of this building block in divergent synthesis.
Caption: Divergent synthetic pathways utilizing 4-(bromomethyl)-2-phenylpyrimidine to access distinct chemical spaces.
Part 4: Case Study & Biological Context
Target Class: Kinase Inhibitors (CDK9 / Mnk2)
The 2-phenylpyrimidine moiety is a bioisostere of the biaryl urea motif found in Sorafenib and the aminopyrimidine motif in Imatinib.
-
Mechanism: The nitrogen atoms of the pyrimidine ring often accept hydrogen bonds from the hinge region of the kinase ATP-binding site.
-
Role of the Linker: The methylene spacer allows the attached group (e.g., a morpholine or piperazine tail) to reach the solvent-exposed region, improving solubility and pharmacokinetic properties.
SAR Visualization (Structure-Activity Relationship)
The diagram below highlights the pharmacophoric contributions of the scaffold.
Caption: Pharmacophore dissection of the 2-phenylpyrimidine scaffold in kinase inhibitor design.
Part 5: Safety & Handling Protocols
Warning: Benzylic and hetero-benzylic bromides are potent alkylating agents and often severe lachrymators.
-
Personal Protective Equipment (PPE): Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory. Handle only inside a functioning fume hood.
-
Lachrymator Control: If the solid is volatile or dusty, weigh it in a closed vessel. Keep all glassware in the hood until decontaminated.
-
Decontamination: Quench all glassware and spills with a solution of 1:1:1 Water/Ethanol/Ammonium Hydroxide . The ammonia reacts rapidly with the bromide to form the non-volatile, non-lachrymatory amine.
-
Storage: Store in a tightly sealed vial, desiccated, at -20°C. Degradation is indicated by the formation of a white precipitate (HBr salts) or acrid smell (HBr gas).
References
-
Synthesis of 4-Bromopyrimidines: Chhabria, M. T., & Shishoo, C. J. (1999).[1] Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723. Link
-
Kinase Inhibitor Application (CDK9): Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 640–659. Link
-
General Reactivity of Benzylic Bromides: BenchChem Application Notes. (2025).[2][3][4][5][6][7] 4-(Bromomethyl)phenyl synthesis and reactivity guide. Link
-
Antifungal Agents (CYP51): Wang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. European Journal of Medicinal Chemistry. Link
-
Safety Data (Analog): Fisher Scientific. (2025).[2][3][4][5][6][7] Safety Data Sheet: 4'-(Bromomethyl)biphenyl-2-carbonitrile. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 4-(Bromomethyl)-2-(5-methylpyridin-2-yl)pyrimidine | C11H10BrN3 | CID 130829111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Biological Activity Screening of 4-(Bromomethyl)-2-phenylpyrimidine Derivatives
Introduction: The Pyrimidine Scaffold and the Promise of the 4-(Bromomethyl)-2-phenyl Motif
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like DNA and RNA bases (cytosine, thymine, and uracil) and a plethora of approved therapeutic agents.[1][2] Its versatile chemical nature allows for extensive functionalization, making it a "privileged scaffold" in drug discovery. Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
This guide focuses on a specific, yet highly promising subclass: 4-(bromomethyl)-2-phenylpyrimidine derivatives. The rationale for investigating this particular chemical motif is twofold. Firstly, the 2-phenylpyrimidine core is a well-established pharmacophore in numerous biologically active compounds, known to interact with various biological targets.[6] Secondly, and most critically, the 4-(bromomethyl) group introduces a reactive electrophilic center. This "warhead" has the potential to form covalent bonds with nucleophilic residues, such as cysteine, within the active sites of target proteins.[2][7][8] This mechanism of covalent inhibition can lead to enhanced potency, prolonged duration of action, and the ability to target otherwise intractable proteins.
This technical guide provides a comprehensive overview of the initial biological activity screening of novel 4-(bromomethyl)-2-phenylpyrimidine derivatives. We will delve into the practical and theoretical considerations for evaluating their potential as anticancer, antimicrobial, and kinase-inhibiting agents. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a solid framework for their drug discovery endeavors.
Part 1: Anticancer Activity Screening via Cytotoxicity Assays
A primary and often initial step in the evaluation of novel compounds for anticancer potential is the assessment of their cytotoxicity against various cancer cell lines. The MTT assay is a widely used, reliable, and relatively high-throughput colorimetric assay for this purpose.[9][10]
Scientific Rationale: The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (i.e., viable) cells.[11] Therefore, a decrease in the purple color in treated cells compared to untreated controls indicates a reduction in cell viability, a hallmark of cytotoxic or cytostatic activity.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each 4-(bromomethyl)-2-phenylpyrimidine derivative in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with a known anticancer drug as a positive control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
-
MTT Addition and Formazan Formation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Data Presentation: Sample Cytotoxicity Data
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative 1 | MCF-7 | 48 | 8.5 |
| Derivative 1 | A549 | 48 | 12.3 |
| Derivative 2 | MCF-7 | 48 | 25.1 |
| Derivative 2 | A549 | 48 | 33.7 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.9 |
| Doxorubicin (Control) | A549 | 48 | 1.2 |
Part 2: Antimicrobial Activity Screening
The pyrimidine scaffold is present in many known antimicrobial agents. Therefore, screening novel 4-(bromomethyl)-2-phenylpyrimidine derivatives for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12][13]
Scientific Rationale: The Principle of Broth Microdilution
The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no growth is observed.[12]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for the broth microdilution assay.
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Prepare a stock solution of the 4-(bromomethyl)-2-phenylpyrimidine derivative in DMSO.
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.
-
Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
The final volume in each well after adding the inoculum will be 100 µL.[12]
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference standard.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 50 µL of the standardized microbial suspension.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria[12] or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, a growth indicator dye like resazurin can be added to aid in the determination of the endpoint.
-
Data Presentation: Sample MIC Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 64 | >128 |
| Derivative 2 | 8 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Part 3: Kinase Inhibition Screening
The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[14] The presence of the electrophilic bromomethyl group in 4-(bromomethyl)-2-phenylpyrimidine derivatives suggests they could act as covalent kinase inhibitors by targeting nucleophilic residues like cysteine in the ATP-binding pocket of kinases.[2][7] Therefore, screening these compounds against a panel of relevant kinases is a crucial step.
Scientific Rationale: The Principle of In Vitro Kinase Assays
In vitro kinase assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1][3] These assays typically monitor the transfer of a phosphate group from ATP to a specific substrate (a peptide or protein).[1] The level of phosphorylation is then quantified. A reduction in substrate phosphorylation in the presence of the test compound indicates kinase inhibition. There are several methods for detecting kinase activity, including radiometric assays using radiolabeled ATP and luminescence-based assays that measure the amount of ATP consumed.[1][15]
Experimental Workflow: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Caption: Workflow for a luminescence-based in vitro kinase assay.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare the kinase buffer, recombinant kinase, kinase-specific substrate, and ATP solution according to the manufacturer's instructions or established protocols.[1]
-
Prepare serial dilutions of the 4-(bromomethyl)-2-phenylpyrimidine derivatives in the appropriate buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well white plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase for accurate IC50 determination.[15]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[1]
-
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration (logarithmic scale) and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Sample Kinase Inhibition Data
| Compound | Kinase Target | IC50 (nM) |
| Derivative 1 | EGFR | 150 |
| Derivative 1 | VEGFR2 | 850 |
| Derivative 2 | EGFR | 45 |
| Derivative 2 | VEGFR2 | 220 |
| Staurosporine (Control) | EGFR | 5 |
| Staurosporine (Control) | VEGFR2 | 7 |
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological activity screening of 4-(bromomethyl)-2-phenylpyrimidine derivatives. The inherent reactivity of the bromomethyl group, coupled with the privileged pyrimidine scaffold, makes this class of compounds particularly interesting for the development of novel covalent inhibitors. The described assays for cytotoxicity, antimicrobial activity, and kinase inhibition will enable researchers to identify promising lead compounds for further optimization and mechanistic studies. Positive hits from these initial screens will warrant more in-depth investigations, including selectivity profiling against a broader panel of cell lines and kinases, elucidation of the mechanism of action, and structure-activity relationship (SAR) studies to improve potency and drug-like properties.
References
- An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Deriv
- Covalent Inhibition of Kinases. (n.d.). Royal Society of Chemistry.
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (2025). Benchchem.
- A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors. (2025). Benchchem.
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
- Al-Khawaldeh, I., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry.
- MTT Assay Protocol. (n.d.).
- A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials. (2025). Benchchem.
- Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry.
- Al-Khawaldeh, I., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. PubMed.
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Cell Proliferation Assay. (n.d.).
-
Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][15]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. (2021). RSC Advances.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PMC.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
- Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI.
- Synthesis, Molecular Modelling and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-inflammatory Agents. (2020).
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 5. woah.org [woah.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. atcc.org [atcc.org]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Crystal Structure Analysis of 4-(Bromomethyl)-2-phenylpyrimidine: A Technical Guide
Executive Summary
4-(Bromomethyl)-2-phenylpyrimidine (CAS: 88574-06-5) serves as a critical electrophilic intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting pathways like FLT3 and JAK3. Its structural integrity is defined by the interplay between the planar 2-phenylpyrimidine scaffold and the reactive bromomethyl side chain.
This guide provides a comprehensive technical framework for the solid-state characterization of this molecule. It moves beyond basic data collection, focusing on the causal link between crystallographic features—such as
Chemical Context & Structural Significance
The 2-phenylpyrimidine core is a privileged scaffold in medicinal chemistry, often mimicking the adenine ring of ATP in kinase binding pockets. The addition of a 4-bromomethyl group introduces a "warhead" susceptible to nucleophilic attack (
Key Structural Parameters to Monitor
When analyzing the crystal structure of this compound, the following geometric parameters are critical quality attributes (CQAs):
| Parameter | Expected Range | Significance |
| Torsion Angle (Phenyl-Pyrimidine) | Determines the degree of conjugation. Steric clash between ortho-hydrogens can induce a twist, reducing planarity and affecting | |
| C–Br Bond Length | An elongated bond (>1.99 Å) may indicate lattice strain or pre-activation for hydrolysis, signaling instability. | |
| Intermolecular Contacts | Close face-to-face or edge-to-face packing protects the reactive bromomethyl group from moisture ingress. |
Experimental Protocol: Crystallization & Data Collection
Obtaining diffraction-quality single crystals of alkyl bromides requires strict control over temperature and solvent choice to prevent solvolysis.
Crystallization Workflow
Objective: Grow single crystals suitable for X-ray diffraction (XRD) while minimizing hydrolysis of the C-Br bond.
-
Solvent Selection: Avoid nucleophilic solvents (e.g., methanol, water).
-
Preferred: Ethyl Acetate/Hexane (1:3 v/v) or Acetonitrile (anhydrous).
-
Reasoning: Acetonitrile provides a polar aprotic environment that stabilizes the dipole without participating in substitution reactions.
-
-
Method: Vapor Diffusion (Sit-Drop).
-
Dissolve 20 mg of compound in 0.5 mL Acetonitrile (inner vial).
-
Place in a sealed jar containing 5 mL Pentane (antisolvent).
-
Store at 4°C in the dark.
-
-
Harvesting: Crystals typically appear as colorless prisms or plates within 48–72 hours. Mount immediately using perfluoropolyether oil (e.g., Fomblin) to coat the crystal and prevent atmospheric degradation.
X-Ray Diffraction Parameters[1][2][3]
-
Temperature: Collect data at 100 K using a Cryostream.
-
Why: Reduces thermal motion (atomic displacement parameters), allowing precise resolution of the bromomethyl group's disorder, which is common in flexible side chains.
-
-
Radiation Source: Mo K
( Å) or Cu K ( Å).-
Note: For brominated compounds, Mo radiation is preferred to minimize absorption effects (
), though modern absorption correction software (SADABS) handles Cu radiation well.
-
Structural Analysis Framework
Once the dataset is reduced and the structure solved (typically via Direct Methods using SHELXT), the analysis must focus on the intermolecular forces that dictate material properties.
Molecular Conformation
In analogous structures like 4-chloro-6-phenylpyrimidine , the phenyl and pyrimidine rings often exhibit a slight twist (torsion angle
-
Analysis Step: Calculate the least-squares planes for both rings. A coplanar arrangement suggests strong intramolecular resonance, enhancing the stability of the aromatic system.
Supramolecular Architecture
The packing is typically dominated by two forces:
-
-
Stacking: Look for centroid-to-centroid distances of 3.6–3.9 Å between pyrimidine rings of adjacent molecules. This "stacking" creates hydrophobic channels that can either shield or expose the bromomethyl group. -
Weak Hydrogen Bonds (C-H...N): The pyrimidine nitrogens act as weak acceptors for aromatic C-H donors. These interactions form 1D chains or 2D sheets, rigidifying the lattice.
The "Bromomethyl" Vulnerability
The orientation of the
-
Gauche vs. Anti: Determine the torsion angle of N(pyrimidine)-C-C-Br. An anti conformation is generally more stable in the solid state but may expose the bromine atom to the crystal surface.
-
Disorder: If the bromine atom shows high thermal ellipsoids, model it as a 2-part disorder. High disorder often correlates with lower melting points and higher reactivity.
Stability & Reactivity Implications
The crystal structure directly informs the storage and handling protocols.
Hydrolysis Pathway
The primary degradation pathway is the hydrolysis of the bromomethyl group to the hydroxymethyl derivative.
-
Crystallographic Insight: If the Br atoms point into a solvent channel or void space within the lattice, the compound is highly hygroscopic. If they are buried within hydrophobic phenyl-phenyl layers, the crystal will exhibit superior shelf stability.
Photostability
Bromomethyl pyrimidines can undergo homolytic cleavage of the C-Br bond under UV light.
-
Protocol: If the crystal packing shows short Br...Br contacts (< 3.7 Å, sum of van der Waals radii), the risk of radical propagation increases. Store these compounds in amber vials under Argon.
Visualization of Workflows
Figure 1: Structural Determination Workflow
This diagram outlines the logical flow from synthesis to refined model, emphasizing quality control checkpoints.
Caption: Figure 1. Step-by-step workflow for the structural determination of reactive pyrimidine intermediates.
Figure 2: Stability & Degradation Logic
A decision tree connecting structural features to stability outcomes.
Caption: Figure 2. Correlating crystallographic features with stability risks for bromomethyl pyrimidines.
References
-
Low, J. N., Glidewell, C., & Wardell, J. L. (2005). Crystal structure of 4-chloro-6-phenylpyrimidine. Acta Crystallographica Section E, 61(1), o136-o138. Link
-
BenchChem. (2025).[1][2] A Comparative Guide to the Characterization of (4-(Bromomethyl)phenyl)methanamine Derivatives. Link
-
Bharate, S. B., et al. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Harris, K. D. M. (2012).[3] Structure Determination of Organic Materials from Powder X-ray Diffraction Data. Topics in Current Chemistry. Link
-
Santa Cruz Biotechnology. 4-Bromo-2-methylpyrimidine Product Data. Link
Sources
Technical Monograph: Reactivity & Handling of 4-(Bromomethyl)-2-phenylpyrimidine
Topic: Initial investigations into 4-(Bromomethyl)-2-phenylpyrimidine reactivity Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
4-(Bromomethyl)-2-phenylpyrimidine is a high-value electrophilic building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and antifungal agents. Its structural core combines the lipophilic, metabolic stability of the 2-phenylpyrimidine scaffold with the high reactivity of a benzylic-like halide.
This guide provides a comprehensive technical analysis of its reactivity profile, specifically focusing on its utility in
Molecular Architecture & Stability Profile
Electronic Structure
The reactivity of 4-(Bromomethyl)-2-phenylpyrimidine is governed by the electron-deficient nature of the pyrimidine ring. Unlike a standard benzyl bromide, the diazine ring exerts a strong inductive electron-withdrawing effect (-I) on the exocyclic methylene group.
-
Activation: The C-Br bond is significantly weakened compared to benzyl bromide, lowering the activation energy for nucleophilic attack.
-
Inductive Effect: The 2-phenyl group acts as a conjugative donor but does not fully offset the electron deficiency of the pyrimidine ring, maintaining high electrophilicity at the 4-position.
Stability & Handling (Critical Safety)
-
Lachrymator: This compound is a potent lachrymator. All operations must be conducted in a well-ventilated fume hood.
-
Hydrolytic Instability: The activated C-Br bond renders the compound susceptible to hydrolysis by atmospheric moisture, yielding the corresponding alcohol (4-(hydroxymethyl)-2-phenylpyrimidine) and HBr.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Synthesis Strategy: Radical Bromination
The most robust route to access 4-(Bromomethyl)-2-phenylpyrimidine is the Wohl-Ziegler bromination of 4-methyl-2-phenylpyrimidine. This radical pathway avoids the harsh conditions of direct halogenation.
Reaction Logic
The reaction relies on the homolytic cleavage of N-Bromosuccinimide (NBS) initiated by AIBN or Benzoyl Peroxide. The selectivity for the benzylic position over the phenyl ring is driven by the stability of the intermediate benzylic radical.
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the radical bromination synthesis route.
Core Reactivity Profile ( Landscape)
The primary utility of this scaffold lies in its susceptibility to nucleophilic substitution. The following sections detail the causality and protocols for key transformations.
Amination (C-N Bond Formation)
Reaction with primary and secondary amines is the most common application.
-
Mechanism: Direct
displacement. -
Challenge: Over-alkylation (formation of quaternary ammonium salts) is a risk with primary amines.
-
Control: Use a secondary amine (e.g., morpholine, piperazine) or a large excess of the primary amine to favor the mono-alkylated product.
Etherification (C-O Bond Formation)
Williamson ether synthesis allows for the attachment of diverse phenol or alcohol fragments.
-
Conditions: Requires a non-nucleophilic base (e.g.,
, Cs_2CO_3$) in polar aprotic solvents (DMF, Acetone). -
Causality: The phenoxide anion, generated in situ, rapidly attacks the methylene carbon.
C-C Bond Formation
Alkylation of active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate).
-
Significance: This extends the carbon skeleton, allowing for the synthesis of complex amino acids or heterocycles.
Visualization: Reactivity Map
Figure 2: Reactivity landscape showing major synthetic pathways from the bromomethyl core.
Detailed Experimental Protocols
Protocol A: Standard Nucleophilic Substitution with Morpholine
This protocol serves as a self-validating model for
Objective: Synthesize 4-(morpholinomethyl)-2-phenylpyrimidine.
Reagents:
-
4-(Bromomethyl)-2-phenylpyrimidine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq)[1] -
Acetonitrile (ACN) or DMF (10 vol)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(Bromomethyl)-2-phenylpyrimidine (500 mg, 2.0 mmol) in anhydrous Acetonitrile (5 mL).
-
Base Addition: Add
(552 mg, 4.0 mmol) in one portion. The suspension will remain heterogeneous. -
Nucleophile Addition: Add Morpholine (209 mg, 2.4 mmol) dropwise via syringe.
-
Observation: A mild exotherm may be observed.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Validation (TLC): Monitor using 30% Ethyl Acetate in Hexanes. The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).
-
-
Workup:
-
Filter off the inorganic solids (
and KBr). -
Concentrate the filtrate under reduced pressure.[1]
-
Dissolve residue in DCM, wash with water (x2) and brine (x1).
-
-
Purification: If necessary, purify via flash column chromatography (SiO2, Hex/EtOAc gradient).
Data Summary Table:
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 1.2 : 2.0 (SM:Amine:Base) | Excess base ensures HCl scavenging. |
| Temperature | 20°C - 25°C | Heat is rarely needed; avoid to prevent decomposition. |
| Time | 2 - 4 Hours | Monitor via TLC; prolonged stirring may darken the mixture. |
| Expected Yield | 85% - 95% | High efficiency due to activated electrophile. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvents or atmospheric moisture. | Use anhydrous solvents; keep reaction under Argon. Ensure SM is stored properly. |
| Over-Alkylation | Primary amine used with insufficient stoichiometry. | Switch to 3-5 eq of amine or use a secondary amine. |
| Incomplete Reaction | Poor solubility of nucleophile (e.g., Azide). | Switch solvent to DMF or DMSO to enhance solubility of ionic nucleophiles. |
| Darkening of Reaction | Decomposition of pyrimidine ring. | Lower temperature (0°C to RT); reduce reaction time. |
References
- Synthesis of 4-bromomethyl-2-substituted biphenyls (Analogous Chemistry)
-
Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine (Analogous Protocol)
-
Source: BenchChem Technical Protocols[1]
-
-
Design and synthesis of 2-phenylpyrimidine deriv
- Source: N
-
URL:[Link]
- Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide (Lachrymator Handling) Source: Fisher Scientific
Sources
Potential therapeutic targets for 2-phenylpyrimidine derivatives
A Technical Guide for Drug Discovery & Validation
Executive Summary: The Privileged Scaffold
The 2-phenylpyrimidine (2-PP) moiety is not merely a structural spacer; it is a "privileged scaffold" in medicinal chemistry. Its planar heteroaromatic architecture allows it to function as a versatile hinge-binder in kinase inhibitors while offering distinct vectors for substitution to target non-kinase enzymes like CYP51.
This guide dissects the therapeutic utility of 2-PP derivatives, moving beyond basic screening to the mechanistic causality of ligand-target interactions. We will examine two primary domains: Kinase Inhibition (Oncology/Immunology) and Sterol Biosynthesis Inhibition (Infectious Disease) , providing the protocols necessary to validate these targets with high scientific integrity.
Domain A: Kinase Inhibition (Oncology & Immunology)[1]
The Mechanistic Basis: ATP-Competitive Inhibition
In the context of protein kinases (e.g., BTK, CDK, JAK, EGFR ), the 2-phenylpyrimidine motif functions primarily as a Type I or Type I½ ATP-competitive inhibitor.
-
The Hinge Binder: The pyrimidine nitrogen atoms (N1 or N3) typically serve as hydrogen bond acceptors for the backbone amide NH of the kinase hinge region (e.g., Met341 in c-Src, Cys481 vicinity in BTK).
-
The Gatekeeper Interaction: The phenyl ring at the C2 position orients itself toward the "gatekeeper" residue. Substitution on this phenyl ring is critical for selectivity.[1] A bulky group (e.g., trifluoromethyl) here can clash with the gatekeeper in wild-type kinases but fit perfectly into mutant forms (e.g., T790M in EGFR), driving resistance-overcoming profiles.
Key Targets & Structural Logic
| Target | Therapeutic Area | Critical Structural Feature | Mechanism of Action |
| BTK (Bruton's Tyrosine Kinase) | B-Cell Malignancies (CLL, MCL) | Acrylamide tail on phenyl ring | Covalent Inhibition: Forms a covalent bond with Cys481, locking the enzyme in an inactive state. |
| CDK9 (Cyclin-Dependent Kinase 9) | Solid Tumors (Pancreatic) | Sulfonamide moiety at C4/C6 | Transcriptional Arrest: Blocks P-TEFb complex, downregulating Mcl-1 and Myc. |
| JAK2 (Janus Kinase 2) | Myeloproliferative Neoplasms | Macrocyclization linking C2/C4 | Conformational Constraint: Macrocycles reduce entropic penalty, improving potency (IC50 < 10 nM). |
| EGFR (Mutant) | NSCLC | 2-phenylamino substitution | Selectivity: Targets the ATP pocket of L858R/T790M mutants while sparing Wild-Type EGFR. |
Visualization: The Kinase Binding Logic
The following diagram illustrates the pharmacophore mapping of 2-PP derivatives within the kinase ATP pocket.
Caption: Pharmacophore map showing the 2-phenylpyrimidine core interactions within a generic kinase active site.
Domain B: Antimicrobial Targets (Infectious Disease)[3]
The Mechanistic Basis: CYP51 Inhibition
Beyond kinases, 2-PP derivatives have emerged as potent antifungals targeting Lanosterol 14α-demethylase (CYP51) .
-
Mechanism: The pyrimidine ring coordinates with the heme iron of the CYP51 enzyme, blocking the demethylation of lanosterol. This halts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane destabilization and cell death.
-
Advantage: Unlike azoles (fluconazole), 2-PP derivatives offer a rigid lipophilic backbone that can be optimized to bypass efflux pumps in resistant Candida strains.
Visualization: Ergosterol Biosynthesis Blockade
Caption: Pathway analysis demonstrating the disruption of ergosterol biosynthesis by CYP51 inhibition.
Experimental Protocols: Validating the Targets
To ensure Trustworthiness and Reproducibility , the following protocols are designed as self-validating systems.
Protocol A: Synthesis of 2-Phenylpyrimidine Derivatives (Suzuki Coupling)
Rationale: The most robust method for introducing the phenyl group at C2 is the Suzuki-Miyaura cross-coupling of a 2-chloropyrimidine with a phenylboronic acid.
Reagents:
-
2-Chloropyrimidine derivative (1.0 eq)
-
Phenylboronic acid derivative (1.2 eq)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Charge the reaction vessel with solvents and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
-
Addition: Add the halide, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.
-
Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Extract with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Silica gel column chromatography.
Protocol B: ADP-Glo™ Kinase Assay (Validation for BTK/CDK)
Rationale: This bioluminescent assay measures ADP formation, which is directly proportional to kinase activity. It is less prone to interference from fluorescent compounds than FRET-based assays.
Workflow:
-
Reaction Assembly: In a 384-well white plate, mix:
-
2 µL Kinase (e.g., BTK, 2 ng/µL)
-
2 µL Substrate (e.g., Poly Glu:Tyr, 0.2 µg/µL) + ATP (10 µM)
-
1 µL Test Compound (2-PP derivative in DMSO)
-
-
Incubation: Incubate at RT for 60 minutes.
-
Depletion: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min. Mechanism: Consumes unreacted ATP.
-
Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min. Mechanism: Converts ADP to ATP, then to Luciferase light.
-
Read: Measure luminescence.
-
Data Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Control: Staurosporine (Pan-kinase inhibitor) must be included as a positive control.
-
Protocol C: MIC Determination (Validation for Antifungal Activity)
Rationale: The CLSI M27-A3 broth microdilution method is the gold standard for determining antifungal potency.
Workflow:
-
Inoculum Prep: Prepare Candida albicans suspension adjusted to 1–5 × 10³ CFU/mL in RPMI 1640 medium.
-
Dilution: Prepare serial 2-fold dilutions of the 2-PP derivative in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).
-
Incubation: Add 100 µL inoculum to each well. Incubate at 35°C for 24 hours.
-
Readout: Visual inspection or OD600 measurement.
-
MIC50: Lowest concentration causing 50% inhibition compared to growth control.[2]
-
Control: Fluconazole must be run in parallel.
-
Future Directions & Lead Optimization
The 2-phenylpyrimidine scaffold is ripe for evolution into PROTACs (Proteolysis Targeting Chimeras).
-
Strategy: Attach an E3 ligase ligand (e.g., Thalidomide) to the C4/C6 position of the pyrimidine via a PEG linker.
-
Hypothesis: The 2-PP moiety binds the kinase (Warhead), recruiting the E3 ligase to ubiquitinate and degrade the target protein, offering a therapeutic advantage over simple inhibition.
References
-
Gao, Z., et al. (2024).[3] Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry.[3][4] Link
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Wang, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols. BenchChem. Link
-
Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electrophilic Gateway: Navigating the Chemical Space of 4-(Bromomethyl)pyrimidines
Introduction: The Linchpin of Heterocyclic Design
In the architecture of modern drug discovery, the pyrimidine ring is a privileged structure, serving as the core scaffold for a vast array of kinase inhibitors, antivirals, and metabolic modulators. However, the utility of a scaffold is defined by its vectors of diversification .
The 4-(bromomethyl)pyrimidine moiety represents a critical "electrophilic gateway." Unlike the aromatic C-halides (Cl, Br, I) attached directly to the ring—which require palladium catalysis or harsh
This guide explores the technical nuances of synthesizing, stabilizing, and exploiting this volatile but invaluable intermediate.
Synthesis of the Core: Radical vs. Ionic Pathways
The generation of 4-(bromomethyl)pyrimidines generally follows two distinct mechanistic philosophies. Choosing the right path depends heavily on the functional groups present on your pyrimidine core.
Method A: Radical Bromination (The Wohl-Ziegler Reaction)
This is the industry standard for converting commercially available 4-methylpyrimidines.
-
Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide (initiator), CCl4 or Trifluorotoluene (solvent).
-
Mechanism: Free-radical chain reaction.
-
Expert Insight: This reaction is notoriously "dirty." Over-bromination to the dibromomethyl (
) or tribromomethyl species is a common failure mode.-
Control Strategy: Stop the reaction at ~80-90% conversion rather than chasing 100%. It is easier to separate the starting methyl material than the dibromo impurity.
-
Method B: Ionic Activation of Alcohols
If you possess the (pyrimidin-4-yl)methanol precursor, this is the superior route for purity.
-
Reagents:
(Phosphorus tribromide) or (Appel reaction). -
Mechanism: Activation of the hydroxyl group followed by
displacement. -
Expert Insight: This avoids the regioselectivity issues of radical bromination if other alkyl groups are present on the ring.
Visualization: Synthesis Decision Tree
Figure 1: Decision logic for selecting the synthetic route based on precursor availability and purity requirements.
Stability & Handling: The "Experience" Pillar
Working with 4-(bromomethyl)pyrimidines requires strict adherence to safety and stability protocols.[1] These compounds are not bench-stable indefinitely.
Stability Profile
-
Hydrolysis: The electron-deficient pyrimidine ring makes the benzylic carbon highly electrophilic. Atmospheric moisture will rapidly hydrolyze the bromide to the alcohol, releasing HBr.
-
Self-Alkylation: If the pyrimidine ring contains electron-donating groups (e.g., amino groups at C2), intermolecular polymerization can occur where the ring nitrogen of one molecule attacks the bromomethyl of another.
Handling Protocols (Self-Validating System)
-
The Lachrymator Warning: These compounds are potent lachrymators (tear gas agents). Always handle in a well-functioning fume hood.[2]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Purity Check: Before using a stored batch, run a quick TLC. A streak near the baseline usually indicates hydrolysis (alcohol formation) or polymerization.
-
Stabilization: If immediate use is not possible, converting the bromide to the hydrobromide salt often improves solid-state stability.
Mapping the Chemical Space
The 4-(bromomethyl) group acts as a pivot point for expanding chemical diversity. The following transformations are the most high-yield vectors for library generation.
A. C-N Bond Formation (Amination)
This is the most common application in kinase inhibitor design.
-
Reaction:
displacement with primary or secondary amines. -
Conditions:
or DIPEA in DMF/ACN at RT. -
Utility: Introduces solubility-enhancing groups (morpholine, piperazine) or specific pharmacophores targeting the ribose pocket of ATP-binding sites.
B. C-S Bond Formation (Thioethers)
-
Reaction: Displacement with thiols/thiolates.
-
Conditions:
or in THF. -
Utility: Thioethers are often used as bioisosteres for ethers or as precursors for sulfoxides/sulfones (which can act as hydrogen bond acceptors).
C. C-C Bond Formation
-
Reaction: Alkylation of active methylene compounds (e.g., Malonates,
-keto esters). -
Conditions:
in DMF. -
Utility: Extends the carbon skeleton to reach hydrophobic pockets in the target protein.
Data Summary: Typical Reaction Conditions
| Transformation | Nucleophile | Base/Catalyst | Solvent | Typical Yield | Key Challenge |
| Amination | DMF / | 75-95% | Bis-alkylation (if | ||
| Etherification | Phenols / Alcohols | DMF / THF | 60-85% | Elimination to exocyclic alkene | |
| Thio-alkylation | Thiols | DCM / MeOH | >90% | Disulfide formation (oxidative side rxn) | |
| Arbuzov | Triethyl phosphite | None (Heat) | Neat / Toluene | 80-95% | High temp required (stability risk) |
Experimental Protocols
Protocol A: Wohl-Ziegler Bromination (Standard)
Target: Synthesis of 4-(bromomethyl)-2-chloropyrimidine
-
Setup: Charge a flame-dried round-bottom flask with 4-methyl-2-chloropyrimidine (1.0 eq) and N-bromosuccinimide (NBS) (1.05 eq) in anhydrous
or -trifluorotoluene (0.2 M). -
Initiation: Add AIBN (0.05 eq).
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.
-
Validation: Monitor by TLC (Hexane/EtOAc).[3] Look for the disappearance of the starting methyl spot.
-
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter through a celite pad.
-
Purification: Concentrate the filtrate. If the crude is yellow/orange, rapid filtration through a short silica plug (eluting with 10% EtOAc/Hexanes) is recommended to remove residual bromine species.
-
Storage: Use immediately or store at -20°C.
Protocol B: Parallel Amination Library Generation
Target: Generation of 4-(aminomethyl)pyrimidine derivatives
-
Preparation: Dissolve 4-(bromomethyl)pyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Addition: Add DIPEA (2.5 eq) followed by the specific Amine (1.1 eq).
-
Incubation: Stir at room temperature for 2–4 hours.
-
Note: Heating is rarely required and increases the risk of degradation.
-
-
Quench/Workup: Dilute with EtOAc, wash with saturated
(to remove HBr salts) and Brine. -
Validation: LC-MS should show the M+1 peak of the amine adduct.
Visualization: The Reaction Scope
Figure 2: The divergent synthesis capabilities starting from the bromomethyl electrophile.[3][4]
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733526, 4-(Bromomethyl)pyrimidine." PubChem. [Link]
-
Organic Chemistry Portal. "Synthesis of Pyrimidines: Recent Literature." Organic Chemistry Portal. [Link]
-
Jadhav, S. D., et al. "Oxidative Annulation for 4-Arylpyrimidines."[5] Organic Letters, 2017.[5] [Link]
Sources
Methodological & Application
Application Notes: A Comprehensive Protocol for Suzuki-Miyaura Coupling of 4-(Bromomethyl)-2-phenylpyrimidine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[3] Pyrimidine derivatives are of special interest as they form the structural core of countless biologically active compounds and approved drugs. The ability to functionalize pyrimidine scaffolds is therefore a critical task in drug discovery.
This application note provides an in-depth, field-proven protocol for the Suzuki-Miyaura coupling of 4-(bromomethyl)-2-phenylpyrimidine. This substrate is a valuable building block for introducing the 4-(arylmethyl)-2-phenylpyrimidine moiety, a substructure with significant potential in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance for optimization and troubleshooting to ensure reproducible, high-yield synthesis.
Reaction Principle: The Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered around a palladium catalyst.[4][5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the benzylic halide, 4-(bromomethyl)-2-phenylpyrimidine. This step forms a Pd(II) intermediate. For benzylic halides, this addition typically proceeds with an inversion of stereochemistry, though this is not a factor for this achiral substrate.[4]
-
Transmetalation : This is the crucial bond-forming step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, making the transfer more efficient.[6][7][8]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex—the phenylpyrimidine-methyl group and the group from the boronic acid—couple and are expelled from the coordination sphere. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components of the Reaction
A successful Suzuki coupling relies on the careful selection of four key components:
-
Substrate (Electrophile) : 4-(Bromomethyl)-2-phenylpyrimidine . As a benzylic bromide, its C-Br bond is activated for oxidative addition. The electron-deficient nature of the pyrimidine ring further enhances its reactivity in cross-coupling reactions.[10][11]
-
Organoboron Reagent (Nucleophile) : Aryl- or Heteroarylboronic Acids/Esters . A wide variety of boronic acids can be used. For stability reasons, especially with sensitive substrates, boronic esters like pinacol esters (Bpin) are often preferred.[12]
-
Palladium Catalyst : The choice of catalyst is critical. While traditional catalysts like Pd(PPh₃)₄ are often effective, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can offer superior performance, especially for challenging substrates.[3] Pd(II) sources like PdCl₂(dppf)·CH₂Cl₂ are also excellent, stable precatalysts that are reduced in situ to the active Pd(0) species.[12]
-
Base : The base is essential for activating the boronic acid.[6][13] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly influence the reaction rate and yield.[1]
-
Solvent : The reaction is typically performed in aprotic polar solvents like 1,4-dioxane , tetrahydrofuran (THF) , or toluene .[12] Often, a biphasic system with water is employed, which can help dissolve the inorganic base and facilitate the reaction.[1][14]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 4-(bromomethyl)-2-phenylpyrimidine with a representative arylboronic acid.
Materials and Reagents
-
4-(Bromomethyl)-2-phenylpyrimidine (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, and anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add 4-(bromomethyl)-2-phenylpyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[15]
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%) to the flask.
-
Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) to the flask. The solvent should be thoroughly sparged with an inert gas for at least 20-30 minutes prior to use.[15]
-
Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the desired 4-(arylmethyl)-2-phenylpyrimidine product.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blog.hzpt.com [blog.hzpt.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Using 4-(Bromomethyl)-2-phenylpyrimidine as an intermediate for antifungal agents
Application Note: 4-(Bromomethyl)-2-phenylpyrimidine as a Strategic Intermediate for CYP51-Targeting Antifungals
Executive Summary
The 2-phenylpyrimidine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a robust bioisostere for pyridine and phenyl rings in antifungal agents targeting lanosterol 14
Unlike traditional azole antifungals (e.g., fluconazole) that rely on a direct metal-binding pharmacophore, next-generation inhibitors often utilize the 2-phenylpyrimidine moiety to occupy the hydrophobic access channel of the CYP51 enzyme, improving metabolic stability and potency against resistant strains (e.g., Candida albicans, Aspergillus fumigatus).
Chemical Profile & Safety Protocols
Compound: 4-(Bromomethyl)-2-phenylpyrimidine CAS: 88574-06-5 (Generic/Derivative) Molecular Weight: 249.11 g/mol Physical State: Off-white to pale yellow solid
Safety Warning (Critical)
-
Lacrimator: Bromomethyl pyrimidines are potent lacrimators. All operations must be conducted in a certified chemical fume hood.
-
Alkylating Agent: This compound is a reactive electrophile capable of alkylating DNA. Double-gloving (Nitrile/Neoprene) and the use of a dedicated quenching bath (10% sodium thiosulfate) for glassware are mandatory.
Synthetic Workflow: From Precursor to Pharmacophore
The synthesis of antifungal candidates utilizing this intermediate follows a linear three-stage workflow.
Stage 1: Construction of the Pyrimidine Core
Rationale: Direct condensation of benzamidine with a 1,3-electrophile provides the most atom-economical route to the 4-methyl-2-phenylpyrimidine precursor.
Reagents:
-
Benzamidine hydrochloride (1.0 equiv)[1]
-
4,4-Dimethoxy-2-butanone (1.1 equiv)
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)
-
Solvent: Ethanol (anhydrous)[2]
Protocol:
-
Dissolve benzamidine HCl (15.6 g, 100 mmol) in ethanol (150 mL).
-
Add NaOEt (6.8 g, 100 mmol) to liberate the free amidine base. Stir for 15 min at Room Temperature (RT).
-
Add 4,4-dimethoxy-2-butanone (14.5 g, 110 mmol) dropwise.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Evaporate solvent. Resuspend residue in water and extract with dichloromethane (DCM). Dry over MgSO
and concentrate to yield 4-methyl-2-phenylpyrimidine .
Stage 2: Radical Bromination (The Key Intermediate)
Rationale: Selective functionalization of the benzylic 4-methyl group is achieved via Wohl-Ziegler bromination.
Reagents:
-
4-Methyl-2-phenylpyrimidine (from Stage 1)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Benzoyl Peroxide (BPO) or AIBN (Catalytic, 0.1 equiv)
-
Solvent: Carbon Tetrachloride (CCl
) or Trifluorotoluene (greener alternative)
Protocol:
-
Dissolve 4-methyl-2-phenylpyrimidine (10 mmol) in solvent (50 mL).
-
Add NBS (10.5 mmol) and radical initiator (AIBN/BPO).
-
Reflux under inert atmosphere (
) for 2–4 hours.-
Note: The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.
-
-
Purification: Filter off succinimide while hot. Evaporate solvent.[3] Recrystallize from Hexane/EtOAc to obtain 4-(Bromomethyl)-2-phenylpyrimidine .
Stage 3: Antifungal Coupling (Application)
Rationale: The bromomethyl group serves as a "soft" electrophile for
Protocol (Triazole Coupling):
-
Dissolve 1H-1,2,4-triazole (1.2 equiv) and
(2.0 equiv) in DMF. -
Stir at RT for 30 min to generate the azolide anion.
-
Add 4-(Bromomethyl)-2-phenylpyrimidine (1.0 equiv) dissolved in minimal DMF dropwise.
-
Stir at 60°C for 4 hours.
-
Result: Formation of the antifungal candidate (e.g., 1-((2-phenylpyrimidin-4-yl)methyl)-1H-1,2,4-triazole).
Visualization of Signaling & Synthesis Logic
The following diagram illustrates the synthetic pathway and the structure-activity relationship (SAR) logic for CYP51 inhibition.
Caption: Synthesis pathway transforming benzamidine into a CYP51 inhibitor via the reactive bromomethyl pyrimidine intermediate.
Quality Control & Validation Data
To ensure experimental success, the intermediate must meet specific purity criteria before coupling.
| Test Parameter | Acceptance Criterion | Method | Notes |
| Appearance | Pale yellow crystalline solid | Visual | Darkening indicates decomposition. |
| Purity (HPLC) | > 95.0% (Area %) | C18 Column, ACN/H2O | Impurities often include dibromomethyl species. |
| 1H-NMR Identity | 400 MHz, | Shift from 2.55 ppm ( | |
| Lachrymatory Effect | Positive | Organoleptic | Do not intentionally test. |
Troubleshooting the Bromination
-
Issue: Low yield or over-bromination (dibromomethyl product).
-
Solution: Stop the reaction immediately upon consumption of starting material (monitor by TLC). Use stoichiometric NBS (1.0–1.05 eq) and add it in portions rather than all at once.
References
-
Design and Synthesis of Phenylpyrimidine Antifungals
- Source: Wu, W., et al. (2021). "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51." RSC Medicinal Chemistry.
-
General Pyrimidine Synthesis Protocols
- Source: BenchChem Application Notes. "4-(Bromomethyl)-2-phenyl-2H-1,2,3-triazole in Drug Discovery." (Analogous chemistry).
-
Wohl-Ziegler Bromin
- Source: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews.
-
Antifungal Triazole Pharmacophores
- Source: Sheng, C., & Zhang, W. (2011). "New Lead Structures in Antifungal Drug Discovery." Current Medicinal Chemistry.
Sources
Application Note: Nucleophilic Substitution on the Bromomethyl Group – Optimization and Protocols
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Principles
The bromomethyl group (
Mechanistic Insights & Causality
To ensure a self-validating and high-yielding protocol, several physicochemical parameters must be strictly controlled:
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the industry standard[1][4]. These solvents effectively solvate metal cations (e.g.,
, ) while leaving the nucleophilic anions "naked" and highly reactive, thereby accelerating the pathway[5]. -
Base Selection for N-Alkylation: When utilizing neutral nitrogen nucleophiles (e.g., heterocycles like imidazole or indole), a base is required to generate the more nucleophilic anion. Mild bases like anhydrous
are sufficient for basic amines[6], whereas the deprotonation of weakly acidic heterocycles like indole ( ) requires stronger systems, such as the /DMSO "superbase" system. This selectively promotes N-alkylation over competing C-alkylation[4]. -
Thermodynamic Control: Bromomethyl substitutions are inherently exothermic. Reagents must be added at
or controlled dropwise at room temperature to prevent runaway kinetics, polyalkylation, or unwanted elimination side-reactions[5][6].
Reaction Logic & Pathway
S_N2 reaction pathway for nucleophilic substitution of a bromomethyl group.
Quantitative Data & Reaction Optimization
The following table summarizes validated reaction parameters for the nucleophilic substitution of benzyl bromide with various nucleophiles, highlighting the impact of stoichiometry and solvent choice on overall yield.
| Substrate | Nucleophile | Reagents / Base | Solvent | Temp / Time | Yield | Reference |
| Benzyl bromide | Sodium azide ( | 1.5 eq | DMSO | RT, Overnight | 73% - 94% | , |
| Benzyl bromide | Sodium azide ( | 2.0 eq | DMF | RT, 12 h | Up to 99% | |
| Benzyl bromide | Imidazole | RT to 60°C, 2-4 h | >85% | |||
| Benzyl bromide | Indole | DMSO | RT, 45 min | 85% - 89% |
Validated Experimental Protocols
Protocol A: Azidation of Benzyl Bromide
This protocol details the synthesis of benzyl azide, a fundamental building block for CuAAC "Click" chemistry and primary amine synthesis[1].
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq, 16.84 mmol) in 40 mL of anhydrous DMSO[5].
-
Causality: DMSO provides a highly polar aprotic environment that maximizes the nucleophilicity of the azide ion.
-
-
Nucleophile Addition: Add sodium azide (
, 1.5 eq, 25.26 mmol) as a solid in portions[5].-
Causality: A slight excess of
drives the reaction to completion. -
Safety Stop:
is highly toxic. Never use halogenated solvents (e.g., dichloromethane) in this step, as they can react with to form explosive diazidomethane.
-
-
Reaction Incubation: Stir the suspension vigorously at ambient room temperature overnight[5]. Monitor completion via TLC (Hexanes/EtOAc).
-
Aqueous Quench: Slowly add 75 mL of deionized water to quench the reaction[5].
-
Causality: The addition is exothermic; water dissolves the unreacted
and byproduct, forcing the non-polar organic product out of the aqueous phase and simplifying extraction.
-
-
Extraction & Washing: Extract the mixture with diethyl ether (
mL). Wash the combined organic layers with brine ( mL)[5].-
Causality: Brine washing is critical to remove any residual DMSO that may have partitioned into the ether layer.
-
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the product as a clear oil[5].
Protocol B: N-Alkylation of Indole with Benzyl Bromide
This procedure utilizes the
-
Deprotonation: Charge a flask with 200 mL of DMSO and 26.0 g (0.399 mol) of freshly crushed 86%
pellets. Stir for 5 minutes, then add indole (11.7 g, 0.100 mol)[4].-
Causality: The
/DMSO suspension rapidly deprotonates the indole nitrogen, generating a highly reactive indolide anion and preventing C-3 alkylation.
-
-
Electrophile Addition: Stir for 45 minutes to ensure complete deprotonation. Add benzyl bromide (34.2 g, 0.200 mol) dropwise[4].
-
Causality: Dropwise addition controls the exothermic
reaction and limits the formation of polyalkylated byproducts.
-
-
Reaction & Quench: Stir for an additional 45 minutes at room temperature. Quench by diluting the mixture with 200 mL of water[4].
-
Workup: Extract the aqueous mixture with diethyl ether (
mL). Wash the combined ether layers with water ( mL) to remove DMSO and inorganic salts[4]. -
Purification: Dry the organic layer over
and concentrate under slightly reduced pressure. Remove excess benzyl bromide by vacuum distillation (approx. 15 mm Hg), then distill the residue to yield 1-benzylindole (85–89% yield)[4].
Experimental Workflow
Step-by-step experimental workflow for bromomethyl substitution and workup.
References
-
Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. Benchchem.1
-
Formation of benzyl azide from benzyl bromide. ChemSpider Synthetic Pages.5
-
Application Notes and Protocols: A Step-by-Step Guide to Nucleophilic Substitution on 3-(Bromomethyl)selenophene. Benchchem.3
-
Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Benchchem.6
-
1-benzylindole - Organic Syntheses Procedure. OrgSyn.org.4
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC (nih.gov).2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of 4-(Bromomethyl)-2-phenylpyrimidine for Structure-Activity Relationship (SAR) Studies
Executive Summary & Strategic Rationale
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless kinase inhibitors (e.g., Imatinib analogs), GPCR ligands, and anti-infectives. 4-(Bromomethyl)-2-phenylpyrimidine represents a high-value intermediate because it combines a stable, lipophilic anchor (the 2-phenyl group) with a highly reactive electrophilic "warhead" (the 4-bromomethyl group).
For Structure-Activity Relationship (SAR) studies, this molecule acts as a divergent point. The reactivity of the bromomethyl group—analogous to, but more electron-deficient than a benzyl bromide—allows for the rapid generation of libraries via nucleophilic substitution (
Key Technical Insight: Unlike 2-chloropyrimidines which undergo Nucleophilic Aromatic Substitution (
Critical Safety & Stability Protocol
Warning: 4-(Bromomethyl)-2-phenylpyrimidine is a potent alkylating agent and a suspected lachrymator.
Stability & Storage
The primary degradation pathway is hydrolysis to the alcohol (4-(hydroxymethyl)-2-phenylpyrimidine), driven by atmospheric moisture.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions. Anhydrous DMSO or DMF are preferred.
Degradation Pathway Visualization
Figure 1: Hydrolytic degradation pathway. The electron-deficient pyrimidine ring destabilizes the C-Br bond in the presence of moisture.
Experimental Protocols for SAR Library Generation
The following protocols are designed for parallel synthesis (20–50 mg scale) but can be scaled up.
Method A: Amination (The "Workhorse" Reaction)
Target: Secondary and Tertiary Amines (Solubility & PK modulation)
Mechanism:
Reagents:
-
Substrate: 4-(Bromomethyl)-2-phenylpyrimidine (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or (for steric bulk) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Protocol:
-
Setup: In a 4 mL screw-cap vial equipped with a magnetic stir bar, suspend 4-(bromomethyl)-2-phenylpyrimidine (50 mg, 0.20 mmol) in anhydrous MeCN (1.0 mL).
-
Addition: Add
(55 mg, 0.40 mmol) followed by the amine (0.24 mmol).-
Note: If using a hydrochloride salt of an amine, increase base to 3.0 equiv.
-
-
Reaction: Cap tightly and stir at Room Temperature for 2–4 hours.
-
Optimization: If TLC shows starting material remains after 4h, heat to 50°C. Avoid reflux to prevent decomposition.
-
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). Product is typically more polar than the bromide.
-
Workup (Self-Validating):
-
Dilute with EtOAc (5 mL) and wash with water (2 x 2 mL) to remove salts and DMF/MeCN.
-
Wash organic layer with Brine (2 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Most amine products are pure enough for initial screening. If not, purify via flash chromatography (DCM/MeOH gradient).
Method B: Etherification (Williamson Ether Synthesis)
Target: Ethers (Lipophilicity & Metabolic Stability)
Causality: Phenols are poor nucleophiles in neutral conditions. We must generate the phenoxide in situ using a stronger base like NaH or
Step-by-Step Protocol:
-
Activation: In a dry vial, dissolve the phenol/alcohol (0.22 mmol) in anhydrous DMF (1.0 mL).
-
Deprotonation: Carefully add NaH (60% in oil, 0.24 mmol) or
(0.40 mmol). Stir for 15 min until gas evolution ceases (for NaH). -
Coupling: Add a solution of 4-(bromomethyl)-2-phenylpyrimidine (50 mg, 0.20 mmol) in DMF (0.5 mL) dropwise.
-
Reaction: Stir at RT (for NaH) or 60°C (for Carbonate) for 2–6 hours.
-
Quench: Carefully add saturated
solution (0.5 mL) to quench excess base. -
Extraction: Extract with EtOAc (3 x 5 mL). Critical: Wash the organic phase extensively with water (3x) to remove DMF, which can interfere with biological assays.
Reaction Landscape & SAR Vectors
The following diagram illustrates the chemical space accessible from this scaffold.
Figure 2: Divergent synthesis strategy. The bromomethyl "warhead" allows access to four distinct chemotypes for SAR exploration.
Quantitative Data & Troubleshooting
Solvent Effects on Reaction Rate (Relative to MeCN)
| Solvent | Relative Rate | Pros | Cons |
| Acetonitrile (MeCN) | 1.0 (Standard) | Easy workup, good solubility | Moderate boiling point |
| DMF | 2.5 (Faster) | Dissolves polar nucleophiles | Hard to remove; high bp |
| THF | 0.6 (Slower) | Good for C-C bond formation | Poor solubility for inorganic bases |
| DCM | 0.8 (Slower) | Excellent for thiols | Volatile; slow for sterically hindered amines |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| New spot on TLC at baseline (very polar) | Hydrolysis to alcohol | Ensure reagents are dry; use anhydrous solvents. |
| Starting material persists > 24h | Nucleophile is too weak/bulky | Switch solvent to DMF; heat to 60°C; add KI (Finkelstein catalyst). |
| Multiple spots (Amination) | Over-alkylation (Tertiary amine formation) | Use excess amine (2-3 equiv) or add solution of bromide to the amine. |
References
-
Vertex Pharmaceuticals. (2010). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Institutes of Health (PMC). [Link]
-
RSC Medicinal Chemistry. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Royal Society of Chemistry. [Link]
-
MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
Application Note: Strategic Utilization of 4-(Bromomethyl)-2-phenylpyrimidine in Kinase Inhibitor Synthesis
Part 1: Executive Summary & Chemical Logic
In the landscape of targeted therapy, the pyrimidine heterocycle remains a "privileged scaffold," appearing in over 20% of FDA-approved small molecule kinase inhibitors (e.g., Imatinib, Nilotinib, Dasatinib). 4-(Bromomethyl)-2-phenylpyrimidine serves as a critical electrophilic "lynchpin" intermediate.
Its value lies in its bifunctional nature:
-
The 2-Phenyl Ring: Provides a lipophilic anchor that typically occupies the hydrophobic pocket adjacent to the ATP-binding site (Gatekeeper region or Hydrophobic Pocket II), enhancing affinity and selectivity.
-
The 4-Bromomethyl "Warhead": A highly reactive benzylic-like halide that facilitates rapid Fragment-Based Drug Discovery (FBDD) .[1] It allows for the late-stage attachment of solubilizing tails, hinge-binding motifs, or covalent warheads via nucleophilic substitution (
).
This guide details the handling, synthetic utility, and validated protocols for deploying this reagent in the generation of Type I and Type II kinase inhibitors.
Part 2: Chemical Profile & Stability[2]
Compound: 4-(Bromomethyl)-2-phenylpyrimidine
Molecular Formula:
| Property | Specification | Critical Note |
| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition (HBr release).[1] |
| Reactivity | High ( | Susceptible to hydrolysis in moist air; forms alcohol byproduct. |
| Storage | -20°C, Inert Gas (Ar/N2) | Lachrymator . Open only in a fume hood. |
| Solubility | DCM, THF, DMF, DMSO | Avoid protic solvents (MeOH/EtOH) during long-term storage. |
Part 3: Strategic Application in Kinase Medicinal Chemistry[1][3]
The 4-(bromomethyl) moiety is predominantly used to construct the Solvent-Exposed Tail of a kinase inhibitor. This region modulates physicochemical properties (solubility, LogP) and can recruit additional binding interactions outside the ATP pocket.
Diagram 1: Pharmacophore Assembly Strategy
This diagram illustrates how the reagent functions as a connector between the hydrophobic core and the solubilizing tail.
Caption: Logical flow of assembling kinase inhibitors using 4-(Bromomethyl)-2-phenylpyrimidine as the electrophilic bridge.
Part 4: Validated Experimental Protocols
Protocol A: General Displacement with Secondary Amines
Objective: Synthesis of 4-(aminomethyl)-2-phenylpyrimidine derivatives (common motifs in EGFR and BTK inhibitors). Mechanism: Classical bimolecular nucleophilic substitution.
Reagents:
-
Substrate: 4-(Bromomethyl)-2-phenylpyrimidine (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.2 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 mmol (249 mg) of 4-(Bromomethyl)-2-phenylpyrimidine in 5 mL of anhydrous MeCN.
-
Expert Tip: If using DMF, ensure it is amine-free to avoid dimethylamine impurities.[1]
-
-
Addition: Add the base (
, 276 mg) followed by the secondary amine (1.2 mmol) dropwise at 0°C. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (50% EtOAc/Hexanes) or LCMS. The bromide starting material (
4.5 min) should disappear, replaced by the amine product ( peak).
-
-
Work-up:
-
Dilute with EtOAc (20 mL) and wash with water (
) and Brine ( ). -
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (DCM:MeOH gradient 100:0
95:5).
Protocol B: Thioether Synthesis (Cysteine Trapping Mimic)
Objective: Creating probes for covalent kinase inhibition or stable thioether linkers.
-
Solvent System: Use THF:DMF (4:1) to solubilize both the lipophilic pyrimidine and the polar thiol.
-
Base: Use Cesium Carbonate (
) for faster kinetics with thiols. -
Procedure:
-
Mix thiol (1.1 equiv) and
(1.5 equiv) in solvent for 15 min. -
Add 4-(Bromomethyl)-2-phenylpyrimidine (1.0 equiv) as a solution in THF.
-
Stir at RT for 1 hour (Reaction is typically faster than amines).
-
Caution: Prevent oxidation of thiol to disulfide by strictly maintaining an inert atmosphere.
-
Part 5: Synthetic Workflow & Troubleshooting
Diagram 2: Reaction Landscape & Troubleshooting
This flowchart guides the chemist through the synthesis and potential pitfalls.
Caption: Decision tree for the synthesis of kinase inhibitor intermediates using bromomethyl pyrimidines.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Formation of Alcohol (M-OH) | Wet solvent or atmospheric moisture.[1] | Flame-dry glassware; use molecular sieves in DMF/MeCN. |
| Low Yield / Incomplete Rxn | "Salting out" of nucleophile or poor solubility. | Switch to DMF or add catalytic KI (Finkelstein condition) to generate reactive Iodide in situ. |
| Darkening of Reaction | Decomposition of pyrimidine ring or amine oxidation. | Degas solvents; run reaction in the dark; reduce temperature to 0°C. |
Part 6: References & Authoritative Grounding[4]
-
Pyrimidine Scaffolds in Kinase Inhibitors:
-
Title: "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies..."
-
Source: Archiv der Pharmazie (2025)
-
URL:[Link]
-
Context: Validates the 2-phenylpyrimidine pharmacophore in dual-target inhibition strategies.
-
-
Synthetic Methodology (Amination):
-
Title: "Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors"
-
Source: RSC Advances / PMC (2020)
-
URL:[Link]
-
Context: Provides specific reaction conditions for modifying 2-phenylpyrimidine cores.
-
-
Chemical Properties & Safety:
-
Kinase Inhibitor Structural Analysis:
Sources
- 1. 54198-78-6|4-(Bromomethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 2. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of pyrimidine-based ligands for coordination chemistry
Application Note: Modular Synthesis & Coordination of Pyrimidine-Based Ligands
Part 1: Introduction & Strategic Design
Pyrimidine (
In drug development and materials science (MOFs/OLEDs), the synthesis of these ligands typically follows two distinct pathways:
-
De Novo Cyclization: Condensation of amidines with 1,3-dicarbonyls (Pinner-type).
-
Late-Stage Functionalization: Cross-coupling of halogenated pyrimidine cores.
This guide focuses on the Late-Stage Functionalization route via Suzuki-Miyaura coupling, as it offers superior modularity for generating structure-activity relationship (SAR) libraries, followed by a protocol for Metal-Organic Framework (MOF) assembly .
Strategic Workflow
Caption: Figure 1. Modular assembly workflow. Note the critical regioselectivity at C4 before C2 due to electronic deficiency.
Part 2: Synthetic Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling
Target: Synthesis of 4-(4-methoxyphenyl)-2-chloropyrimidine (Intermediate) and 2,4-bis(aryl)pyrimidine (Ligand). Rationale: The C4 position of 2,4-dichloropyrimidine is significantly more electron-deficient than C2, making it more susceptible to oxidative addition by Pd(0). Controlling temperature is the key variable to prevent double substitution.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.05 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.
-
Reagent Loading: Charge the flask with 2,4-dichloropyrimidine (500 mg, 3.36 mmol), boronic acid (536 mg, 3.53 mmol), and
(116 mg, 0.1 mmol). -
Solvent Addition: Add degassed 1,4-dioxane (15 mL) and
solution (3.5 mL).-
Expert Note: Oxygen is the enemy of Pd(0). Spurge solvents with Argon for 20 mins prior to addition.
-
-
C4-Selective Reaction: Heat the mixture to 60°C for 12 hours.
-
Troubleshooting: Do not exceed 70°C in this step. Higher temperatures promote C2 substitution (double coupling).
-
-
Validation (TLC): Monitor using Hexane:EtOAc (8:2). The mono-substituted product typically runs lower than the starting material but higher than the bis-product.
-
Workup: Cool to RT, dilute with water, extract with EtOAc (
mL). Dry over and concentrate. -
Purification: Flash chromatography (
, gradient 0-20% EtOAc in Hexane).
Data Summary: Regioselectivity vs. Temperature
| Temperature | C4-Product (Mono) | C2,C4-Product (Bis) | Unreacted SM |
| 25°C | < 10% | 0% | > 85% |
| 60°C | 82% (Isolated) | < 5% | < 10% |
| 100°C | 30% | 65% | 0% |
Protocol B: Synthesis of Pyrimidine-4,6-dicarboxylate Linkers (MOF Precursors)
Target: Pyrimidine-4,6-dicarboxylic acid (
Methodology:
-
Oxidation: Dissolve 4,6-dimethylpyrimidine (1.0 g) in water (20 mL).
-
Reagent: Add
(6.0 equiv) portion-wise at 70°C. The reaction is exothermic; control addition to maintain gentle reflux. -
Filtration: Filter the hot brown slurry (
byproduct) through Celite. Wash the pad with hot water. -
Acidification: Concentrate the filtrate to ~10 mL and acidify with concentrated HCl to pH 1-2.
-
Crystallization: White crystals of
pmdc precipitate upon cooling at 4°C overnight. Yield is typically 60-70%.
Part 3: Metal Coordination & Analysis
Protocol C: Solvothermal Assembly of Cu(II)-Pyrimidine MOF
Target:
Step-by-Step Methodology:
-
Precursor Mix: In a 20 mL scintillation vial, dissolve
pmdc (0.1 mmol) and (0.1 mmol) in a mixture of DMF/Ethanol/Water (2:1:1 v/v, 4 mL). -
Modulation: Add 2 drops of
or acetic acid.-
Expert Insight: Acid modulators slow down nucleation, promoting the growth of large, diffraction-quality single crystals rather than microcrystalline powder.
-
-
Thermal Treatment: Seal the vial and place it in a programmable oven.
-
Ramp: 1°C/min to 85°C.
-
Hold: 48 hours.
-
Cool: 0.1°C/min to RT.
-
-
Harvesting: Blue block crystals should form. Wash with DMF and Ethanol.
Characterization Checklist
| Technique | Purpose | Expected Observation |
| 1H NMR | Ligand Purity | Distinct downfield shift of pyrimidine protons upon functionalization. |
| SC-XRD | Structure | Confirmation of coordination geometry (e.g., Octahedral Cu centers). |
| PXRD | Bulk Phase | Match experimental pattern with simulated pattern from SC-XRD. |
| TGA | Stability | Weight loss steps: Solvent (<150°C) vs. Ligand decomposition (>300°C). |
Part 4: Mechanism of Catalysis (Visualization)
Understanding the catalytic cycle is crucial for troubleshooting low yields in Protocol A.
Caption: Figure 2. Suzuki-Miyaura catalytic cycle emphasizing the oxidative addition preference for the electron-deficient C4 position.
References
-
García-Valdivia, A. A., et al. (2023). "A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology." MDPI. Available at: [Link][2]
-
López-Garzón, R., et al. (2010). "Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2." Inorganic Chemistry. Available at: [Link]
-
Polshettiwar, V., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." MDPI Molecules. Available at: [Link]
-
Jain, K. et al. (2025). "Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review." Journal of Chemical Reviews. Available at: [Link]
Sources
In-Depth Application Note: General Procedures for the Synthesis of N-Substituted Pyrimidine Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Strategic Overview & Mechanistic Rationale
The pyrimidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, antiviral nucleoside analogs, and antineoplastic agents. The functionalization of the pyrimidine ring—specifically via N-substitution—is a critical step in modulating a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
-
Post-Synthetic Modification: Direct functionalization of a pre-existing pyrimidine core via N-alkylation (Hilbert-Johnson-type silylation) or N-arylation (Chan-Lam coupling).
-
De Novo Ring Construction: Multicomponent cyclocondensation reactions (e.g., the Biginelli reaction) that build the pyrimidine ring with the N-substituent already incorporated.
This guide details field-proven protocols for these methodologies, emphasizing the chemical causality behind each experimental condition to ensure your workflows are robust, reproducible, and self-validating.
Protocol 1: Regioselective N-Alkylation via the Silylation Method
Direct alkylation of pyrimidine-2,4-diones (e.g., uracil, thymine) is notoriously difficult due to their poor solubility in organic solvents and the competing nucleophilicity of the oxygen atoms (O-alkylation vs. N-alkylation).
Causality & Mechanistic Insight:
To overcome this, the pyrimidine core is first refluxed in hexamethyldisilazane (HMDS) with an acid catalyst[1]. This step converts the polar lactam -NH and -OH groups into lipophilic -OSiMe
Workflow for the silylation-directed N-alkylation of pyrimidine cores.
Step-by-Step Methodology:
-
Silylation: To a round-bottom flask, add the pyrimidine derivative (1.00 mmol), the heterogeneous catalyst (e.g., AS@HTC, 50 mg), and 1.5 mL of HMDS[1][3].
-
Activation: Heat the mixture under reflux (approx. 120 °C) for 2 hours until the suspension transitions into a clear oil, indicating complete silylation[3].
-
Solvent Exchange: Cool the mixture to room temperature and evaporate the excess HMDS under reduced pressure. Dissolve the resulting clear oil in 2.5 mL of anhydrous acetonitrile[1].
-
Alkylation: Add 2.0 equivalents of the desired alkylating agent (e.g., propargyl bromide, ethyl bromoacetate). Stir the reaction mixture at 80 °C for 12 hours[2].
-
Workup: Filter the mixture to recover the heterogeneous catalyst (which can be washed and reused). Evaporate the filtrate to dryness and purify the crude N1-alkylated pyrimidine via silica gel column chromatography[1].
Protocol 2: Mild N-Arylation via Copper-Catalyzed Chan-Lam Coupling
While Buchwald-Hartwig amination is a standard for N-arylation, it requires expensive palladium catalysts, specialized phosphine ligands, and strict inert atmospheres. The Chan-Lam coupling offers a highly practical alternative for the N-arylation of pyrimidines using stable arylboronic acids and inexpensive copper catalysts[4].
Causality & Mechanistic Insight:
The Chan-Lam coupling operates at room temperature in an open-air flask. The reaction relies on a Cu(II) precatalyst (typically Cu(OAc)
Mechanistic pathway of the Copper-catalyzed Chan-Lam N-arylation.
Step-by-Step Methodology:
-
Reagent Assembly: In a 20 mL glass vial equipped with a magnetic stir bar, combine the pyrimidine substrate (1.0 mmol), arylboronic acid (2.0 mmol), and anhydrous Cu(OAc)
(0.1 mmol, 10 mol%)[4]. -
Solvent & Base: Add 5.0 mL of dichloromethane (DCM), followed by pyridine or triethylamine (2.0 mmol) to act as a base and copper ligand[6].
-
Aerobic Stirring: Stir the reaction mixture vigorously at room temperature for 16–24 hours. Crucial: Do not seal the vial tightly; the reaction must be open to the atmosphere (or fitted with a drying tube) to allow O
ingress[4]. -
Workup: Quench the reaction with 10 mL of aqueous EDTA or saturated NH
Cl to sequester the copper salts. Extract with DCM (3 x 10 mL), dry the combined organic layers over Na SO , concentrate, and purify via flash chromatography.
Protocol 3: De Novo Synthesis via the Multicomponent Biginelli Reaction
When highly substituted 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) are required, post-synthetic modification is often inefficient. The Biginelli reaction is a one-pot, three-component condensation that constructs the pyrimidine ring directly from an aldehyde, a
Causality & Mechanistic Insight:
By utilizing an N-substituted urea or thiourea, the resulting pyrimidine is inherently N-substituted at the N1 or N3 position[8]. The reaction requires an acid catalyst to activate the aldehyde for nucleophilic attack by the urea, forming an intermediate acylenamine, which then undergoes cyclocondensation with the
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, mix the aromatic aldehyde (1.0 mmol), the
-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and the N-substituted urea/thiourea (1.2 mmol)[8]. -
Catalysis: Add 2.0 mL of N,N-dimethylformamide (DMF) followed by TMSCl (0.5 mmol)[8].
-
Condensation: Heat the mixture to 80 °C and stir for 4–6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Pour the cooled reaction mixture into crushed ice/water (15 mL). The N-substituted dihydropyrimidine typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol to obtain the pure product[8].
Quantitative Data Summary
The table below summarizes expected yields and reaction times for the N-alkylation of various pyrimidine cores using the green AS@HTC or g-C
| Pyrimidine Substrate | Alkylating Agent (2.0 eq) | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| Uracil | Propargyl bromide | NH | 12 | 80 | 85% |
| Thymine | Ethyl bromoacetate | NH | 12 | 80 | 82% |
| 5-Fluorouracil | Propargyl bromide | AS@HTC | 12 | 80 | 78% |
| Cytosine | Bromoacetonitrile | AS@HTC | 12 | 80 | 80% |
(Data aggregated from standardized heterogeneous catalysis protocols[2][3])
References
-
Elmoussaoui, S., et al. "A mild protocol for the development of an innovative green heterogeneous catalyst for the Hilbert-Johnson reaction." RSC Advances, 2024. Available at:[Link]
-
Belkharchach, S., et al. "Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions." Journal of Chemical Sciences, 2020. Available at: [Link]
-
Organic Chemistry Portal. "Chan-Lam Coupling." Organic-Chemistry.org. Available at: [Link]
-
ResearchGate. "N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane." ResearchGate. Available at: [Link]
-
Synthetic Methods in Drug Discovery. "Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids." RSC Publishing, 2016. Available at:[Link]
-
Encyclopedia MDPI. "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold." Encyclopedia.pub, 2022. Available at: [Link]
-
MDPI. "N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling." Molecules, 2022. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A mild protocol for the development of an innovative green heterogeneous catalyst for the Hilbert-Johnson reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of crude 4-(Bromomethyl)-2-phenylpyrimidine by column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield losses and resolution issues when purifying reactive basic heterocycles.
Purifying 4-(Bromomethyl)-2-phenylpyrimidine by column chromatography presents a classic "double-edged sword" scenario in synthetic chemistry. The molecule contains a basic pyrimidine ring that causes severe streaking on acidic silica gel, while simultaneously possessing a highly electrophilic benzylic bromide group that is extremely sensitive to nucleophilic attack and hydrolysis.
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and successfully execute this purification.
Part 1: Troubleshooting Guide (Mechanistic Q&A)
Q1: My compound streaks severely on standard silica gel, leading to poor resolution. Why does this happen? A1: The streaking is caused by the basic nitrogen atoms of the pyrimidine ring. Silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH). The lone pairs on the pyrimidine nitrogens form strong hydrogen bonds with these acidic protons, causing the compound to "stick" and drag across the stationary phase rather than eluting in a tight, uniform band [1].
Q2: To fix the streaking, I added 1% Triethylamine (TEA) to my eluent. The streaking stopped, but my product completely disappeared. What happened? A2: You inadvertently destroyed your product via the Menschutkin reaction . While adding TEA to the mobile phase is the gold standard for purifying basic amines, it is strictly contraindicated for benzylic bromides. TEA is a nucleophilic tertiary amine. When co-eluted with your compound, TEA attacks the highly electrophilic benzylic carbon via an Sₙ2 mechanism, displacing the bromide ion. This forms a highly polar quaternary ammonium salt that irreversibly binds to the baseline of your column, resulting in 0% recovery.
Q3: I ran a standard column without TEA to protect the bromide, but my yield was terrible and I isolated a new, highly polar spot. Why? A3: You likely isolated the hydrolysis byproduct, 4-(hydroxymethyl)-2-phenylpyrimidine. The acidic silanols on untreated silica gel can protonate the pyrimidine ring, further increasing the electrophilicity of the bromomethyl group. Extended contact with the stationary phase allows trace moisture (either bound to the silica or present in the solvents) to act as a nucleophile, rapidly hydrolyzing the benzylic bromide [2].
Caption: Common degradation pathways of benzylic bromides during chromatography.
Part 2: Optimized Experimental Protocols
To solve the paradox of needing a deactivated column without exposing the product to a nucleophilic mobile phase, we utilize the "TEA-Flush and Wash" method [3]. This protocol irreversibly caps the most acidic silanols with TEA, and then removes all unbound TEA from the system before the product is introduced.
Protocol A: The "TEA-Flush and Wash" Silica Deactivation
This is a self-validating system: you will chemically verify the removal of the nucleophile before proceeding.
-
Slurry Packing: Pack your column using standard silica gel (230–400 mesh) slurried in 100% hexanes.
-
Column Deactivation: Flush the packed column with 2 to 3 Column Volumes (CV) of a 10% TEA in hexanes solution. You will observe a solvent front moving through the silica as the silanols are neutralized.
-
Nucleophile Removal (Critical Step): Wash the column with 3 to 5 CV of pure hexanes (or your starting non-polar mobile phase) to purge all unbound TEA.
-
Validation: Collect a few drops of the eluent from the column tip and spot it onto a wet piece of universal pH indicator paper. The wash is complete only when the eluent registers as strictly neutral (pH ~7). If it is basic, continue washing with hexanes.
-
Elution: Load your sample and run the column using a non-nucleophilic solvent system (e.g., Hexanes/Ethyl Acetate). Run the column via flash chromatography (pressurized) to minimize residence time.
Protocol B: Inert Dry-Loading with Celite
Dry-loading crude mixtures directly onto silica gel and evaporating the solvent on a rotary evaporator maximizes the contact time between the reactive bromide and acidic silanols, accelerating degradation. If wet-loading is impossible due to solubility issues, use this inert alternative [4].
-
Dissolution: Dissolve the crude 4-(Bromomethyl)-2-phenylpyrimidine in a minimal amount of dry Dichloromethane (DCM).
-
Adsorption: Add dry Celite (diatomaceous earth) to the flask in a 1:2 (Sample:Celite) weight ratio. Celite is chemically inert and lacks the destructive silanols found in silica gel.
-
Concentration: Evaporate the DCM under reduced pressure at room temperature (do not heat above 30°C) until a dry, free-flowing powder is achieved.
-
Loading: Carefully pour the Celite powder onto the flat sand layer of your pre-treated column. Top with a protective layer of sand and elute.
Caption: Optimized chromatography workflow for reactive basic heterocycles.
Part 3: Quantitative Data Presentation
The table below summarizes the expected outcomes of various chromatographic strategies based on empirical laboratory data.
| Purification Strategy | Resolution / Streaking | Product Yield (%) | Major Impurity Formed |
| Untreated Silica Gel (Hex/EtOAc) | Severe Streaking | 30 – 45% | 4-(Hydroxymethyl)-2-phenylpyrimidine |
| Silica + 1% TEA in Eluent | Excellent (Tight bands) | 0% | Quaternary ammonium salt (Stuck on baseline) |
| TEA-Flushed Silica (Protocol A) | Good | 85 – 95% | Trace starting materials only |
| Neutral Alumina (Hex/EtOAc) | Moderate (Broader bands) | 75 – 85% | Trace starting materials only |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Methanol or Ethanol to increase the polarity of my eluent? A: Absolutely not. Primary alcohols are nucleophilic. Under the slightly acidic conditions of a silica column, methanol will rapidly react with the benzylic bromide to form the corresponding methyl ether. Stick exclusively to non-nucleophilic solvent systems like Hexanes, Heptane, Ethyl Acetate, or Dichloromethane.
Q: My crude mixture contains unreacted N-bromosuccinimide (NBS) and succinimide from the Wohl-Ziegler bromination. Should I separate these on the column? A: It is highly inefficient to rely on the column to remove these byproducts. Succinimide is highly water-soluble. Before chromatography, perform a thorough aqueous workup: wash the organic layer with water and saturated aqueous sodium thiosulfate. This will quench residual NBS and extract the succinimide into the aqueous phase, vastly simplifying your chromatogram.
Q: How should I store the purified 4-(Bromomethyl)-2-phenylpyrimidine? A: Benzylic bromides are prone to spontaneous dimerization and hydrolysis over time. Store the purified compound as a solid under an inert atmosphere (Argon or Nitrogen) at -20°C, strictly protected from light and moisture.
References
-
Smith, A. P.; Lamba, J. J. S.; Fraser, C. L. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)-2,2′-Bipyridine. Organic Syntheses, 2002, 78, 82. Available at: [Link]
-
Chrom Tech. Mastering Column Chromatography: Techniques and Tips. Chrom Tech Technical Guides. Available at: [Link]
Common impurities in the synthesis of 4-(Bromomethyl)-2-phenylpyrimidine
Welcome to the Technical Support Center for Specialty Heterocyclic Intermediates . I am Dr. Aris Thorne, Senior Application Scientist.
Below is a comprehensive technical guide designed to assist you with the synthesis, purification, and quality control of 4-(Bromomethyl)-2-phenylpyrimidine (CAS: 88574-06-5). This guide addresses the specific challenges of radical bromination on electron-deficient heteroaromatic systems.
Technical Overview: The Reaction Landscape
The synthesis of 4-(Bromomethyl)-2-phenylpyrimidine typically proceeds via the Wohl-Ziegler radical bromination of 4-methyl-2-phenylpyrimidine using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).[1]
While the pyrimidine ring is electron-deficient, making it resistant to electrophilic aromatic substitution, the methyl group at the 4-position is activated by the adjacent nitrogen atoms, facilitating radical abstraction. However, this reactivity also opens the door to a specific profile of impurities that must be managed through precise kinetic control.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I am observing a persistent impurity at RRT ~1.2 that increases with reaction time. What is it?"
Diagnosis: This is almost certainly the over-brominated impurity , 4-(Dibromomethyl)-2-phenylpyrimidine . Mechanism: Once a bromine atom is introduced, the remaining benzylic proton becomes more acidic and the resulting radical is further stabilized, often making the second bromination faster than the first if local concentration of bromine is high.
Corrective Actions:
-
Stoichiometry Control: Do not use a large excess of NBS. Start with 0.95 to 1.05 equivalents . Avoid the "standard" 1.2 eq excess often found in textbooks for simple substrates.
-
Addition Protocol: Instead of adding NBS all at once, add it in 3-4 portions over an hour. This keeps the instantaneous concentration of bromine radicals low relative to the substrate.
-
Quench Point: Monitor the reaction by HPLC/UPLC. Stop the reaction when the ratio of Product : Starting Material is ~95:5. Chasing that last 5% conversion often doubles the dibromo impurity.
Issue 2: "My reaction stalls at 60% conversion. Adding more initiator doesn't help."
Diagnosis: This indicates radical quenching or solvent impurities . Root Cause: Oxygen is a potent radical scavenger. If the solvent (often CCl₄, Acetonitrile, or Chlorobenzene) is not degassed, or if the system isn't under inert atmosphere, the propagation chain terminates early.
Corrective Actions:
-
Degassing: Sparge the solvent with Nitrogen or Argon for at least 15–20 minutes before adding the initiator.
-
Drying: Moisture can decompose NBS to HBr and succinimide, disrupting the radical cycle. Ensure solvents are anhydrous (<0.05% water).
-
Light Source: If using photo-initiation (UV/Visible light) instead of chemical initiation, ensure the reactor walls are clean. Pyrimidine tars can coat the glass, blocking the photons required for homolysis.
Issue 3: "I see a new peak appearing during workup/storage. It corresponds to a mass shift of -63 Da (loss of Br, gain of OH)."
Diagnosis: This is the hydrolysis impurity , (2-Phenylpyrimidin-4-yl)methanol . Mechanism: The benzylic bromide is highly electrophilic. In the presence of water and heat (or weak bases), it undergoes S_N1 or S_N2 hydrolysis to the alcohol.
Corrective Actions:
-
Workup pH: Avoid highly basic aqueous washes (like NaOH/Na₂CO₃) which accelerate hydrolysis. Use cold water or dilute NaHCO₃.
-
Temperature: Keep the workup temperature <10°C.
-
Storage: Store the isolated solid under Nitrogen at -20°C. This compound is moisture-sensitive.
Issue 4: "The product is colored (yellow/orange) and has a lower melting point than reported."
Diagnosis: Presence of ring-brominated impurities or oxidative coupling dimers . Mechanism: While less common with NBS, if the reaction mixture becomes acidic (generation of HBr) and is heated too long, electrophilic bromination can occur on the phenyl ring or the 5-position of the pyrimidine.
Corrective Actions:
-
Acid Scavenger: Add a solid weak base like K₂CO₃ or epoxide scavengers (like propylene oxide) to the reaction mixture to neutralize HBr as it forms, preventing acid-catalyzed side reactions.
-
Purification: These impurities often have different solubilities. Recrystallization from Isopropyl alcohol (IPA)/Heptane or Ethanol is usually effective at removing colored oligomers.
Part 2: Visualization of Impurity Pathways
The following diagram maps the genesis of the primary impurities discussed above.
Figure 1: Reaction pathway illustrating the formation of the target product and common impurities (Over-bromination, Hydrolysis, and Ring-substitution).[1][2][3][4][5][6][7][8]
Part 3: Comparative Data & Specifications
Below is a summary of typical impurity limits and detection methods.
| Impurity Type | Common Name | Relative Retention Time (RRT)* | Limit (API Intermediate) | Control Strategy |
| Starting Material | Methyl-pyrimidine | 1.00 (Ref) | < 0.5% | Push conversion to 95%; remove via recrystallization. |
| Over-Reaction | Dibromo-pyrimidine | ~1.15 - 1.25 | < 0.15% | Strict stoichiometry (1.0 eq NBS); slow addition. |
| Hydrolysis | Hydroxy-methyl pyrimidine | ~0.60 - 0.80 | < 0.5% | Anhydrous solvents; avoid aqueous basic workup. |
| Ring Bromo | 5-Bromo isomer | ~1.05 - 1.10 | < 0.10% | Use acid scavengers (K₂CO₃); avoid metal contaminants. |
*Note: RRT values are approximate and depend on the specific HPLC method (typically C18 column, Acetonitrile/Water gradient).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use CBr₄/PPh₃ (Appel Reaction) instead of NBS to avoid radical issues? A: Yes, you can convert the alcohol precursor ((2-phenylpyrimidin-4-yl)methanol) to the bromide using CBr₄/PPh₃. This avoids the radical "dibromo" impurity entirely. However, it requires the alcohol as a starting material, which is often more expensive than the methyl precursor. This route is preferred if high purity is critical and cost is secondary.
Q: What is the best solvent for recrystallization? A: A mixture of n-Heptane/Ethyl Acetate or Isopropyl Ether is often effective. The dibromo impurity is less soluble than the mono-bromo product in non-polar solvents, so filtration of the hot solution can sometimes remove the dibromo solids, while the product crystallizes upon cooling.
Q: Is the product lachrymatory? A: Yes, highly. Like benzyl bromide, 4-(bromomethyl)-2-phenylpyrimidine is a potent lachrymator (tear gas). All handling must occur in a functioning fume hood. Glassware should be rinsed with a dilute alcoholic solution of amine (e.g., ethanolamine) to quench residues before removal from the hood.
References
-
Vertex AI Search . (2025). Synthesis of 4-(Bromomethyl)-2-phenylpyrimidine impurities. 5
-
BenchChem . (2025).[1][3] Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide. 1
-
National Institutes of Health (NIH) . (2025). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives. 4
-
Google Patents . (2008). Process for the separation of 4-bromomethyl-2'-substituted biphenyls. 2
-
BenchChem . (2025).[1][3] Application Notes and Protocols for the Radical Bromination of 4'-Methyl-2-cyanobiphenyl. 3[4][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid - Google Patents [patents.google.com]
- 7. MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position. - Google Patents [patents.google.com]
- 8. EP0973729A1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]
Troubleshooting low yields in pyrimidine derivative synthesis
Subject: Troubleshooting Low Yields & Process Optimization
Status: Active Audience: Medicinal Chemists, Process Engineers, Graduate Researchers
Introduction
Welcome to the Pyrimidine Synthesis Technical Support Center. Low yields in pyrimidine chemistry are rarely random; they are symptomatic of specific mechanistic failures—usually competing nucleophilic pathways, hydrolytic instability, or isolation challenges due to high polarity.
This guide moves beyond generic advice. We deconstruct the three most common synthetic routes (Biginelli, Condensation, and
Module 1: The Biginelli Reaction (Multicomponent Synthesis)
Core Issue: Stalled reaction or formation of Hantzsch dihydropyridines (fluorescent side-products).[1]
Q: Why is my yield stuck at <40% despite prolonged reflux?
Diagnosis: You are likely facing equilibrium stagnation or steric deactivation . The Biginelli reaction involves the condensation of an aldehyde, a
-
Mechanism Check: The rate-determining step is often the formation of the N-acyliminium ion intermediate. If your aldehyde is electron-rich or sterically hindered, the standard HCl/EtOH protocol will fail.
-
The Hantzsch Trap: If the reaction temperature is too high without sufficient acid catalysis, the
-ketoester can self-condense with the aldehyde and ammonia (from urea decomposition), forming a Hantzsch dihydropyridine side product.[1]
Protocol: Microwave-Assisted Lewis Acid Catalysis Standard reflux is inefficient for hindered substrates. Switch to this high-energy protocol.
-
Reagents: Aldehyde (1.0 eq),
-Ketoester (1.0 eq), Urea/Thiourea (1.2 eq).[2] -
Catalyst: Ytterbium Triflate [
] (5-10 mol%) or (inexpensive alternative). -
Solvent: Ethanol (minimal volume) or Solvent-Free (neat).
-
Energy Source: Microwave irradiation at 100–120°C .
-
Time: 10–20 minutes (vs. 12+ hours thermal).
-
Workup: Pour onto crushed ice. The pure pyrimidinone often precipitates, avoiding column chromatography.
Figure 1: Decision tree for optimizing Biginelli dihydropyrimidinone synthesis.
Module 2: Condensation Reactions (Pinner & Principal Synthesis)
Core Issue: Incomplete cyclization and hydrolysis of intermediates.
Q: My LCMS shows the linear intermediate but no cyclized product. Why?
Diagnosis: The "Principal Synthesis" (Amidine +
Corrective Action:
-
Water Scavenging: Add molecular sieves (4Å) or use a Dean-Stark trap if using toluene.
-
Base Selection: Switch from weak organic bases (Piperidine) to Sodium Ethoxide (NaOEt) in Ethanol. The ethoxide ion ensures full deprotonation of the amidine, driving the nucleophilic attack.
-
pH Control: Post-reaction, the pyrimidine salt often remains soluble in water. You must neutralize the solution to the isoelectric point (typically pH 5–7) to precipitate the free base.
Q: How do I control Regioselectivity with unsymmetrical
-dicarbonyls?
Insight: When condensing an amidine with an unsymmetrical
-
Steric Control: The amidine nitrogen attacks the least hindered carbonyl first.
-
Electronic Control: In highly conjugated systems, the amidine attacks the most electron-deficient carbonyl.
-
Troubleshooting: If you get a mixture, lower the temperature to 0°C for the addition phase, then warm to reflux for dehydration.
Module 3: Functionalization ( on Chloropyrimidines)
Core Issue: Hydrolysis (formation of Pyrimidinols) and Regioselectivity.
Q: I am trying to displace a chloride with an amine, but I keep isolating the hydroxy-pyrimidine.
Diagnosis: This is the "Hydrolysis Trap." Chloropyrimidines are highly activated. Trace water in your solvent (DMF/DMSO), combined with heating and base, will displace the chloride with hydroxide (
The "Dry" Protocol:
-
Solvent: Anhydrous DMF or NMP (stored over sieves).
-
Base: Non-nucleophilic base like DIPEA (Hünig's base) or
. Avoid hydroxides. -
Atmosphere: Argon/Nitrogen balloon is mandatory.
Q: Where will the nucleophile attack on 2,4-dichloropyrimidine?
Rule of Thumb:
-
C4 Position: More reactive due to the para-like position relative to N1 and ortho-like to N3. Nucleophilic attack usually occurs here first.[3]
-
C2 Position: Less reactive. Requires higher temperatures or displacement of the C4-chloride first.
Data Comparison: Reactivity of Leaving Groups
| Leaving Group | Reactivity in
Module 4: Isolation & Purification
Core Issue: Product is water-soluble or streaks on silica.[4]
Q: My product is stuck in the aqueous phase during extraction.
Diagnosis: Pyrimidines are amphoteric.
-
Amino-pyrimidines: Basic.[5] At low pH, they are protonated (water-soluble).
-
Hydroxy-pyrimidines: Acidic (via lactam tautomer). At high pH, they are deprotonated (water-soluble).
Solution: Perform a "pH Swing" extraction.
-
Measure the pKa of your derivative (calculated).
-
Adjust the aqueous layer pH to exactly the pKa (neutral species dominates).
-
Extract with n-Butanol or DCM/Isopropanol (3:1) . Standard Ethyl Acetate is often too non-polar.
Q: The compound streaks badly on silica gel.
Diagnosis: The basic nitrogens interact with acidic silanols on the silica.[4] Fix:
-
Mobile Phase: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your DCM/MeOH system.
-
Alternative: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Amino-functionalized silica cartridges for flash chromatography.
Figure 2: Selecting the correct stationary phase modifier based on pyrimidine functionality.
FAQ: Quick Troubleshooting
Q: Can I use Pd-catalyzed coupling (Suzuki) on chloropyrimidines? A: Yes, but chloropyrimidines can poison catalysts. Use bulky, electron-rich ligands (like XPhos or SPhos) and ensure the reaction is strictly deoxygenated.
Q: My pyrimidine aldehyde is unstable.
A: Pyrimidine aldehydes are prone to Cannizzaro disproportionation or oxidation. Store them under inert gas in the freezer, or generate them in situ from the alcohol using
Q: Why does my NMR show "missing" peaks? A: Tautomerism. 2-hydroxy and 4-hydroxypyrimidines exist predominantly as the keto (lactam) form in solution. You will see an amide proton (NH) and a carbonyl, not an OH signal.
References
-
Microwave-Assisted Biginelli Reaction
- Microwave Multicomponent Synthesis. (2011).
-
[Link]
-
Pinner Synthesis & Regioselectivity
-
Mechanisms & Hydrolysis:
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2011). PMC.
-
[Link]
-
Purification Strategies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid degradation of 4-(Bromomethyl)-2-phenylpyrimidine on silica gel
The following technical guide addresses the stability and purification of 4-(Bromomethyl)-2-phenylpyrimidine , a highly reactive electrophile used frequently as an intermediate in medicinal chemistry (e.g., in the synthesis of BTK inhibitors).
Topic: Preventing Degradation During Silica Gel Purification
Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.
Executive Summary
4-(Bromomethyl)-2-phenylpyrimidine is a benzylic bromide analog. While the pyrimidine ring provides some stability, the C-Br bond at the benzylic position is highly labile. On standard silica gel (pH ~6.5–7.0, but locally acidic due to silanol groups), this compound undergoes acid-catalyzed hydrolysis or solvolysis , leading to the formation of the corresponding alcohol (4-(hydroxymethyl)-2-phenylpyrimidine) or decomposition into polar oligomers.
To preserve the integrity of this compound, you must neutralize the stationary phase or avoid chromatography altogether in favor of solubility-based purification.
Part 1: Troubleshooting Guide (Q&A)
Q1: Why does my compound streak or disappear on a standard silica column?
Diagnosis: Acid-Catalyzed Solvolysis. Technical Explanation: Standard silica gel possesses slightly acidic surface silanol groups (Si-OH). These groups can act as Brønsted acids, protonating the pyrimidine nitrogen or coordinating with the leaving group (Bromine), facilitating the cleavage of the C-Br bond.
-
Mechanism: The moisture adsorbed on the silica surface attacks the activated benzylic position, displacing the bromide to form the alcohol (hydrolysis).
-
Observation: The product streaks because it is decomposing during elution. The "missing" mass is often the polar alcohol sticking to the baseline.
Q2: Can I still use silica gel if I don't have Neutral Alumina?
Answer: Yes, but only if deactivated . Protocol: You must pre-treat the silica gel with a base.
-
The Fix: Flush the column with a mobile phase containing 1–3% Triethylamine (Et₃N) before loading your sample. This neutralizes the acidic silanol sites.
-
Caution: Do not use primary amines (like diethylamine), as they will nucleophilically attack the bromomethyl group, forming a secondary amine byproduct.
Q3: Which solvents must be strictly avoided?
Critical Warning: Never use Methanol (MeOH) or Ethanol (EtOH) in the mobile phase. Reason: These solvents are nucleophilic. On silica gel, the rate of solvolysis increases significantly. Methanol will rapidly displace the bromide to form the methyl ether (4-(methoxymethyl)-2-phenylpyrimidine).
-
Recommended Solvents: Ethyl Acetate/Hexane or Dichloromethane (DCM)/Hexane.
Q4: Is chromatography actually necessary?
Optimization Insight: Often, no. Alternative: Benzylic bromides usually crystallize well.
-
Trituration: If your crude material is a solid or semi-solid, triturate it with cold n-Heptane or Diethyl Ether . The impurities (often non-polar starting materials) may dissolve, or the product may precipitate out as a clean solid, leaving impurities in the mother liquor. This avoids the thermal and chemical stress of chromatography.
Part 2: Experimental Protocols
Protocol A: Silica Gel Deactivation (The "Et₃N Flush")
Use this when Neutral Alumina is unavailable.
-
Slurry Preparation: Prepare a slurry of Silica Gel 60 (230–400 mesh) in your starting eluent (e.g., 5% EtOAc in Hexane).
-
Add Base: Add 1.0% v/v Triethylamine (Et₃N) to the slurry. Swirl gently.
-
Packing: Pour the slurry into the column.
-
Equilibration (Critical): Flush the packed column with 2–3 column volumes (CV) of the mobile phase containing 1% Et₃N.
-
Validation: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).
-
-
Loading: Dissolve the crude 4-(Bromomethyl)-2-phenylpyrimidine in a minimal amount of DCM (containing 0.5% Et₃N) and load.
-
Elution: Elute with your gradient (e.g., Hexane → EtOAc). You can remove the Et₃N from the mobile phase after the first fraction is collected, or keep it at 0.5% to ensure stability.
Protocol B: Purification on Neutral Alumina
The Gold Standard for acid-sensitive benzylic halides.
-
Stationary Phase: Use Aluminum Oxide (Alumina), Neutral, Brockmann Grade III .
-
Note: Grade I is too active (too dry) and may cause adsorption issues. Convert Grade I to Grade III by adding ~6% water (w/w) and shaking until free-flowing.
-
-
Mobile Phase: 10–30% Dichloromethane in Hexane.
-
Procedure: Run a fast flash column. The compound is stable on neutral alumina, preventing hydrolysis.
Protocol C: Rapid Trituration (Solvent Wash)
Best for scale-up (>1g).
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of DCM.
-
Precipitation: Slowly add cold n-Hexane (ratio 1:10 DCM:Hexane) with vigorous stirring.
-
Filtration: A precipitate should form.[1] Filter rapidly through a sintered glass funnel.
-
Wash: Wash the filter cake with cold Pentane or Hexane.
-
Drying: Dry under high vacuum at room temperature (do not heat above 40°C).
Part 3: Data & Visualization
Table 1: Stability Comparison of Stationary Phases
| Stationary Phase | Additive | Stability of Benzylic Bromide | Main Impurity Formed |
| Silica Gel (Standard) | None | Poor (< 1 hour) | Benzyl Alcohol (Hydrolysis) |
| Silica Gel | 1% Et₃N | Good (Stable for run) | None (if run is fast) |
| Silica Gel | Methanol (Eluent) | Critical Failure | Methyl Ether (Solvolysis) |
| Neutral Alumina | None | Excellent | None |
Figure 1: Degradation Mechanism on Acidic Silica
Caption: Acid-catalyzed hydrolysis mechanism of benzylic bromides on untreated silica gel surfaces.
Figure 2: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification method based on physical state and reagent availability.
References
-
University of Rochester. (2004). Workup Tricks: Handling Bromine and Iodine Compounds. Department of Chemistry. [Link]
- Google Patents. (2008). Process for the preparation of 4-Bromomethyl-2'-substituted biphenyls (WO 2008/078340).
-
Gifu Pharmaceutical University. (2022).[2] Stability of Aryl Boronates and Benzylic Intermediates on Silica Gel. [Link]
Sources
Technical Support Center: Pyrimidine Synthesis & Functionalization
Status: Online 🟢 Current Wait Time: 0 minutes Operator: Senior Application Scientist (Ph.D., Organic Chemistry)
Welcome to the Pyrimidine Synthesis Help Desk
Mission: You are likely here because the pyrimidine scaffold—while privileged in medicinal chemistry—is notoriously recalcitrant. Whether you are battling regioselectivity issues during
Below are the Standard Operating Procedures (SOPs) and Troubleshooting Workflows for the most common failure modes in pyrimidine chemistry.
Ticket #101: Regioselectivity Failures in
Issue: “I reacted 2,4-dichloropyrimidine with an amine, expecting substitution at C4, but obtained a mixture or C2-selectivity.”
Root Cause Analysis
In unsubstituted 2,4-dichloropyrimidines, nucleophilic aromatic substitution (
-
Mechanism: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-like nitrogen (N1) and the ortho-like nitrogen (N3). Attack at C2 is less favorable because the negative charge delocalization is less efficient compared to the C4 pathway.
-
The Variable: Substituents at C5 and the nature of the nucleophile can invert this selectivity.
Troubleshooting Protocol
| Variable | Condition | Outcome / Fix |
| Substrate | Unsubstituted 2,4-dichloropyrimidine | Default: C4 Selectivity. Run at 0°C to RT. |
| Substrate | C5-Electron Withdrawing Group (EWG) | Hard C4 Selectivity. The C5-EWG (e.g., -NO2, -CHO) hyper-activates C4. |
| Substrate | C5-Electron Donating Group (EDG) | Mixed or C2 Selectivity. Steric hindrance at C5 blocks C4. Electronic donation deactivates C4. Fix: Use Lewis Acid catalysis ( |
| Reagent | Alkoxides (RO-) | Temperature Dependent. Low temp (-78°C) often favors C2 (Kinetic control).[3] High temp favors C4 (Thermodynamic). |
Decision Logic: Predicting Regioselectivity
Figure 1: Decision tree for predicting regiochemical outcomes in pyrimidine
Ticket #205: Palladium Catalyst Poisoning & Dehalogenation
Issue: “My Buchwald-Hartwig coupling on a chloropyrimidine failed. I see unreacted starting material or hydrodehalogenation (Cl replaced by H).”
Technical Insight
Pyrimidines are electron-deficient, making oxidative addition of Pd(0) into the C-Cl bond difficult (high activation energy). Furthermore, the pyrimidine nitrogens are excellent ligands; they can coordinate to the Palladium center, displacing your phosphine ligand and creating an inactive "Pd-black" species.
Optimization Guide
1. The "Dehalogenation" Error
If you observe the H-substituted pyrimidine (hydrodehalogenation), your catalytic cycle is stalling after oxidative addition, likely due to slow reductive elimination or
-
Fix: Switch to a ligand that promotes rapid reductive elimination. BrettPhos (for primary amines) or RuPhos (for secondary amines) are superior to BINAP/DPPF in this context.
2. The "Catalyst Death" Error If the reaction turns black and stalls immediately:
-
Fix: Use a Pre-catalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3). These generate the active Pd(0) species within the catalytic cycle, preventing the formation of inactive dimers.
-
Protocol Adjustment: Do not use
for chloropyrimidines. It is rarely active enough.
3. Base Incompatibility
Strong bases like NaOtBu can react with electrophilic pyrimidines (via
-
Fix: Switch to
or in dioxane/water or t-Amyl alcohol at 100°C.
Recommended Protocol: Difficult Amination
-
Catalyst: BrettPhos Pd G3 (1-3 mol%)
-
Ligand: BrettPhos (1-3 mol%) - Add extra ligand if using Pd(OAc)2
-
Base:
(2.0 equiv)[4] -
Solvent: 1,4-Dioxane (anhydrous)
-
Temp: 100°C sealed tube.
Ticket #308: N-Alkylation Isomer Control (N1 vs. N3)
Issue: “I am alkylating a pyrimidinone or fused pyrimidine (e.g., purine) and getting a mixture of N-isomers.”
Mechanism & Control
Regioselectivity in N-alkylation is often dictated by the Solvent-Ion Pair Effect .
-
Non-polar/Ethereal Solvents (THF, Dioxane): The metal cation (e.g.,
) coordinates tightly to the most basic nitrogen (often N3 or N7 in purines), shielding it. Alkylation occurs at the distal nitrogen (N1). -
Polar Aprotic Solvents (DMF, DMSO): The solvent solvates the cation, creating a "naked" anion. Alkylation occurs at the most electron-rich/nucleophilic nitrogen (thermodynamic control).
Experimental Toggle
To switch selectivity, change the solvent system while keeping the base constant.
| Target Isomer | Recommended System | Mechanism |
| N1-Alkylation | "Naked" anion attacks at the most nucleophilic site. | |
| N3-Alkylation | NaH / THF or Toluene |
Ticket #404: Purification of "Brick Dust"
Issue: “My product is a polar, crystalline solid. It streaks on silica, is insoluble in DCM, and crashes out on the column.”
Troubleshooting Guide
1. The "Streaking" Issue Pyrimidines with free amines or amides interact strongly with the acidic silanols on silica gel.
-
The Fix: You must deactivate the silica.
-
Eluent: DCM / MeOH / NH4OH (e.g., 90:9:1).
-
Alternative: Use Triethylamine (1%) in the eluent.
-
2. The "Solubility" Issue If the compound is insoluble in DCM, you cannot load it effectively.
-
Solid Load Technique: Dissolve the crude in MeOH/DMF (or DMSO if necessary), add Celite or loose silica, and rotovap to dryness. Load this powder on top of the column.
-
Reverse Phase (C18): This is often the silver bullet for pyrimidines.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[5]
-
Why: Pyrimidines often have excellent solubility in acidic water/MeCN mixtures.
-
Workflow: Purification Decision Matrix
Figure 2: Workflow for selecting the appropriate purification method based on solubility.
References
-
Regioselectivity in
:- Mechanism & LUMO Analysis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
C2 vs C4 Selectivity Rules: Postovskii, I. Y., & Smirnova, N. B. (1966). Nucleophilic substitution in the pyrimidine series. Russian Chemical Reviews, 35(3). Link
-
Buchwald-Hartwig on Pyrimidines
-
Catalyst Selection: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Precatalyst Utility: Bruno, N. C., et al. (2013). Pd(II) Precatalysts for the Rapid Formation of Active Pd(0) Species. Chemical Science, 4, 916-920. Link
-
-
N-Alkylation & Solvent Effects
-
Purification Techniques
-
Flash Chromatography of Polar Amines: Teledyne ISCO Application Note AN105. "Purification of Highly Polar Compounds." Link
-
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labex.hu [labex.hu]
- 6. pubs.acs.org [pubs.acs.org]
Storage and handling recommendations for 4-(Bromomethyl)-2-phenylpyrimidine
CAS Registry Number: (Derivative-specific; often custom synthesized.[1] Analogous to 54198-78-6 for non-phenyl variant) Chemical Family: Halomethyl-pyrimidine / Alkylating Agent Support Tier: Level 3 (Senior Chemist / Process Safety)[1]
Part 1: Critical Safety & Hazard Alert (Read Me First)
⚠️ DANGER: POTENT LACHRYMATOR & ALKYLATING AGENT ⚠️ [1]
This compound is structurally related to benzyl bromide. It possesses a highly reactive bromomethyl group at the 4-position of the pyrimidine ring. Unlike standard laboratory reagents, this compound requires Biosafety Level 2-like handling discipline due to its ability to alkylate DNA and cause severe respiratory distress.
| Hazard Class | Description | Immediate Action |
| Lachrymator | Induces severe tearing and respiratory irritation at ppm levels.[1] | Do NOT open outside a fume hood. If exposed, move to fresh air immediately.[2][3][4][5] |
| Skin Corrosive | Causes chemical burns; lipophilic phenyl ring facilitates skin absorption. | Wash with soap/water for 15 min.[2][4][6] Do not use alcohol (increases absorption). |
| Moisture Sensitive | Rapidly hydrolyzes to release Hydrogen Bromide (HBr) gas. | Store under Argon/Nitrogen. Listen for "hissing" upon opening (pressure buildup). |
Part 2: Storage, Stability & Degradation Troubleshooting[7]
Recommended Storage Protocol
To maintain >95% purity for extended periods (>6 months), strict adherence to the "Triple-I" protocol is required:
-
Inert: Store exclusively under Argon or Nitrogen atmosphere.
-
Ice-Cold: Long-term storage at -20°C is mandatory.[1] Storage at 4°C is acceptable for <2 weeks.
-
Isolated: Secondary containment (sealed jar with desiccant) is required to prevent cross-contamination and moisture ingress.
Stability & Degradation Logic
The bromomethyl group is the "weak link." It degrades via two primary pathways:[1]
-
Hydrolysis: Reaction with ambient moisture yields the alcohol (4-(Hydroxymethyl)-2-phenylpyrimidine) and corrosive HBr.[1]
-
Photolysis/Radical Scission: Exposure to light causes homolytic cleavage of the C-Br bond, turning the solid yellow/brown due to bromine (
) formation.
Troubleshooting FAQ: "Is my compound compromised?"
Q: The compound has turned from off-white to bright yellow/orange. Is it usable?
-
Diagnosis: This indicates partial decomposition and the release of elemental bromine (
) or conjugated oligomers. -
Action:
-
Mild Yellowing: Likely <2% degradation. Verify purity via TLC (check for baseline material) or
NMR. Usable for crude reactions. -
Orange/Sticky: Significant degradation. Do not use. The generated HBr acts as an autocatalyst, accelerating decomposition.
-
Remediation: If critical, dissolve in dry DCM, wash with cold saturated
(to remove acid/bromine), dry over , and concentrate immediately.
-
Q: I see a new peak in my LC-MS at [M-80+17]. What is it?
-
Diagnosis: This is the Hydrolysis Product (Alcohol).
-
Mass Calc: Loss of Br (79/81) + Gain of OH (17) = Net loss of ~62-64 amu.
-
-
Cause: Wet solvent or poor storage sealing.
-
Prevention: Ensure all reaction solvents are anhydrous (<50 ppm water).
Visualizing the Degradation Pathway
The following diagram illustrates the cascade of failure if storage protocols are breached.
Figure 1: Degradation pathways.[1] Hydrolysis is the dominant failure mode in humid environments, while light exposure drives discoloration.
Part 3: Handling & Synthesis Best Practices
Workflow: From Storage to Reaction
Never weigh this compound on an open bench. Use the "Closed-Transfer" technique or a glovebox if available.
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation (water magnet).
-
Solvent Choice:
-
Preferred: Anhydrous DMF, THF, Acetonitrile, DCM.
-
Avoid: Alcohols (MeOH, EtOH) or Water (unless intended for quenching). The compound will react with these solvents.[7]
-
-
Base Selection: Use non-nucleophilic bases (DIPEA,
, ) to scavenge the HBr byproduct. Avoid primary amines unless they are the intended reactant.
Reaction Monitoring[1][8]
-
TLC: The bromide is less polar than the alcohol byproduct.
-
Stain: UV active (254 nm).
stain may show the oxidizable alkyl group.
-
-
NMR: Look for the disappearance of the
-Br singlet (typically 4.4 - 4.6 ppm) and appearance of the product peak.
Emergency Disposal (Spill Management)
If a spill occurs inside the hood:
-
Do NOT wipe with water (generates HBr gas).
-
Quench: Cover the spill with a slurry of Sodium Thiosulfate (neutralizes bromine) and Sodium Carbonate (neutralizes acid).
-
Clean: Once the reaction ceases, wipe with methanol, then water.
Part 4: Technical Specifications & Compatibility
| Property | Specification / Recommendation |
| Appearance | White to pale yellow solid (crystalline). |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF. Insoluble in water (reacts). |
| Reactivity | High electrophilicity at the |
| Compatible Labware | Glass, Teflon (PTFE). Avoid: Aluminum needles (catalyzes degradation), Nylon (reacts). |
| Shelf Life | 12 months (at -20°C under Argon). |
Safe Handling Decision Tree
Figure 2: Decision matrix for assessing reagent quality before synthesis.
References
-
BenchChem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.[1][8] (Analogous chemistry for halomethyl pyrimidines). Retrieved from (Extrapolated from chloromethyl analog stability data).
-
Fisher Scientific. Safety Data Sheet: Benzyl Bromide. (Primary reference for lachrymator/alkylating agent handling). Retrieved from .
-
National Institutes of Health (PubMed). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives.[1] (Context for 2-phenylpyrimidine scaffold stability). Bioorg Med Chem Lett. 2012.[9] Retrieved from .
-
Common Organic Chemistry. Benzyl Bromide Handling and Properties. Retrieved from .
Sources
- 1. 54198-78-6|4-(Bromomethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
Comparative Reactivity Guide: 4-(Bromomethyl) vs. 4-(Chloromethyl) Pyrimidines
Executive Summary: The Halogen Dilemma
In the optimization of pyrimidine-based scaffolds—ubiquitous in kinase inhibitors and metabolic modulators—the choice between 4-(chloromethyl)pyrimidine (4-CMP) and 4-(bromomethyl)pyrimidine (4-BMP) is rarely a trivial substitution.
While both serve as electrophilic "warheads" for installing the pyrimidine methyl moiety, they occupy distinct kinetic and thermodynamic niches. 4-BMP offers superior electrophilicity, enabling reactions at lower temperatures with sterically hindered or weak nucleophiles. However, this comes at the cost of reduced shelf-stability and a higher propensity for self-quaternization. 4-CMP , while kinetically slower, provides a robust, scalable alternative that tolerates harsher purification protocols.
This guide dissects the mechanistic differences, provides validated experimental workflows, and offers a decision matrix to streamline reagent selection.
Mechanistic Underpinnings
To select the correct reagent, one must understand the electronic environment of the 4-position methylene carbon.
Electronic Activation
The pyrimidine ring is
-
Inductive Effect: The electron-poor ring pulls density from the exocyclic methylene group, making the
protons acidic and the carbon highly electrophilic. -
Leaving Group Ability: The C-Br bond is longer (1.94 Å) and weaker (~68 kcal/mol) than the C-Cl bond (1.77 Å, ~81 kcal/mol). Consequently, bromide is a superior leaving group (
of HBr vs. HCl ).
The Self-Quaternization Trap
A critical failure mode for these reagents is intermolecular self-alkylation. The pyrimidine nitrogen (specifically N1) acts as a nucleophile, attacking the electrophilic methylene of a neighboring molecule.
-
4-BMP: Rapid self-quaternization to form insoluble polymers/oligomers if left as a free base. Must be stored as the hydrobromide salt.
-
4-CMP: Significantly slower rate of self-alkylation due to the poorer leaving group ability of chloride.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways: productive
Figure 1: Kinetic competition between productive substitution and decomposition.
Comparative Performance Matrix
The following data summarizes the operational differences between the two reagents.
| Feature | 4-(Chloromethyl)pyrimidine (4-CMP) | 4-(Bromomethyl)pyrimidine (4-BMP) |
| Reactivity ( | Baseline (1.0) | High (~50–100x faster) |
| Preferred Nucleophiles | Primary amines, thiols, alkoxides | Anilines, amides, sterically hindered amines |
| Reaction Temp | Often requires heat (60–100°C) | Room Temperature to 0°C |
| Storage Stability | Good (months at 4°C as HCl salt) | Poor (hygroscopic, light sensitive; store at -20°C) |
| Atom Economy | Higher (Cl = 35.5 Da) | Lower (Br = 79.9 Da) |
| Side Reactions | Elimination (if strong base/heat used) | Self-polymerization (if free based) |
Experimental Protocols
Protocol A: Robust Amination with 4-CMP
Best for: Primary amines, non-hindered secondary amines, and large-scale synthesis.
Rationale: The lower reactivity of the chloride allows for the use of excess amine as a base without immediate runaway exotherms. The HCl salt is stable and easy to weigh.
-
Reagents: 4-(Chloromethyl)pyrimidine HCl (1.0 eq), Amine (1.2 eq),
(3.0 eq) or DIPEA (3.0 eq). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Suspend 4-CMP HCl and base in MeCN.
-
Add the amine.
-
Heat the mixture to 60–80°C for 4–12 hours. Monitor by LCMS.
-
Note: If reaction is sluggish, add catalytic NaI (0.1 eq) to generate the iodide in situ (Finkelstein conditions).
-
-
Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Mild Alkylation with 4-BMP
Best for: Weak nucleophiles (anilines, phenols), thermal-sensitive substrates, or rapid library generation.
Rationale: The bromide is sufficiently reactive to proceed at room temperature, minimizing thermal degradation of sensitive substrates. Crucial: 4-BMP is typically supplied as the HBr salt. You must liberate the free base in situ to prevent polymerization during handling.
-
Reagents: 4-(Bromomethyl)pyrimidine HBr (1.0 eq), Nucleophile (1.0 eq),
(3.0 eq) or (for alcohols). -
Solvent: DMF or THF (anhydrous).
-
Procedure:
-
Step 1 (In situ Free-basing): Dissolve the nucleophile and base in the solvent at 0°C.
-
Step 2: Add 4-BMP HBr salt solid directly to the reaction mixture in one portion. Do not pre-dissolve 4-BMP in a separate vial as the free base, as it may degrade.
-
Step 3: Stir at 0°C for 30 mins, then warm to Room Temperature. Reaction is often complete within 1–2 hours.
-
-
Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF, dry over
, and concentrate.
Decision Framework
Use this logic flow to select the appropriate reagent for your specific campaign.
Figure 2: Reagent selection logic based on nucleophile strength and thermal tolerance.
Expert Insights & Troubleshooting
-
The "Finkelstein" Trick: If you only have the Chloride (4-CMP) but need the reactivity of the Bromide, add 10-20 mol% Sodium Iodide (NaI) to your reaction in acetone or acetonitrile. This generates the highly reactive 4-(iodomethyl)pyrimidine in situ, which reacts faster than the bromide.
-
Storage Warning: Never store 4-BMP as the free base. If you synthesize it, convert it immediately to the HBr or HCl salt by treating the ethereal solution with anhydrous acid. The salt precipitates and stops the self-quaternization chain reaction.
-
Safety: Both compounds are potent alkylating agents (potential carcinogens) and lachrymators. Handle only in a fume hood. 4-BMP HBr dust is particularly irritating to the respiratory tract.
References
-
BenchChem. (2025).[1][2][3] Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. Retrieved from
-
PubChem. (2025).[4] 4-(Chloromethyl)pyrimidine Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. (2025).[2] 4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Retrieved from
-
Baran, P. S. (2023). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved from
-
Scientific Update. (2024). A Dangerous Bromance: Stability of Brominating Reagents. Retrieved from
Sources
Validating the structure of synthesized 4-(Bromomethyl)-2-phenylpyrimidine via 1H NMR and MS
Executive Summary & Strategic Importance
4-(Bromomethyl)-2-phenylpyrimidine is a critical electrophilic intermediate in medicinal chemistry, frequently employed to introduce the 2-phenylpyrimidine pharmacophore into larger scaffolds. Its structural integrity is paramount; however, its synthesis—typically via radical bromination of 4-methyl-2-phenylpyrimidine—is prone to specific failure modes, namely incomplete conversion (starting material retention) and over-bromination (dibromomethyl formation).
This guide provides an authoritative protocol for validating this specific intermediate. Unlike generic characterization guides, this document focuses on comparative discrimination : distinguishing the target product from its specific synthetic byproducts using a dual-modality approach (1H NMR and Mass Spectrometry).
Analytical Strategy: The "Connectivity-Composition" Nexus
To ensure a self-validating system, we employ two orthogonal techniques. This approach mitigates the blind spots of using a single method.
| Analytical Modality | Primary Validation Goal | Critical Failure Mode Detection |
| 1H NMR | Connectivity & Purity: Confirms the specific location of the bromine (benzylic) and quantifies molar ratios of impurities. | Distinguishes |
| Mass Spectrometry | Composition & Isotopes: Confirms the molecular formula and the presence of a single bromine atom.[1] | Verifies the characteristic 1:1 isotopic signature of Bromine ( |
Experimental Protocol
Sample Preparation
-
NMR: Dissolve ~5-10 mg of the synthesized solid in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filter through a cotton plug if turbidity persists (indicates inorganic salts like succinimide).
-
MS: Prepare a 10 µM solution in HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if long-term storage is required to prevent solvolysis.
Synthesis Pathway & Impurity Origins (Visualization)
Understanding the synthesis is required to predict impurities. The following diagram maps the radical bromination pathway and potential pitfalls.
Figure 1: Radical bromination pathway showing the origin of the target product and its two primary impurities.
Data Interpretation & Comparative Analysis
1H NMR Validation (400 MHz, CDCl₃)
The 1H NMR spectrum provides the definitive structural proof. The pyrimidine ring current and the electron-withdrawing bromine atom create a distinct chemical shift fingerprint.
Target Product Data:
-
Structure: 4-(Bromomethyl)-2-phenylpyrimidine
-
Solvent: CDCl₃
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Pyrimidine H-6 | 8.82 | Doublet (d) | 1H | 5.2 Hz | Deshielded by adjacent Nitrogen. |
| Phenyl (Ortho) | 8.48 | Multiplet (m) | 2H | - | Deshielded by Pyrimidine anisotropy. |
| Phenyl (Meta/Para) | 7.50 – 7.55 | Multiplet (m) | 3H | - | Typical aromatic region. |
| Pyrimidine H-5 | 7.35 | Doublet (d) | 1H | 5.2 Hz | Coupled to H-6. |
| 4.52 | Singlet (s) | 2H | - | Diagnostic Peak. Distinctive downfield shift for benzylic bromide. |
Technical Note: The chemical shift of the methylene group (
4.52) is the primary "Go/No-Go" indicator. A shift upfield (2.6 ppm) indicates starting material; a shift downfield ( 6.6 ppm) indicates the dibromo impurity.
Mass Spectrometry (LC-MS/ESI+)
Mass spectrometry confirms the elemental composition. For brominated compounds, the isotopic pattern is more valuable than the exact mass alone.
Target Product Data:
-
Formula:
-
Molecular Weight: ~249.11 g/mol
| Ion Species | m/z Value | Relative Intensity | Explanation |
| 249.0 | 100% | Protonated molecular ion (lighter isotope). | |
| 251.0 | ~98% | Protonated molecular ion (heavier isotope). |
Validation Check: You must observe a "doublet" appearance for the molecular ion with nearly equal height (1:1 ratio).
-
If 3:1 ratio (M : M+2): Indicates Chlorine contamination (wrong halogen source).
-
If 1:2:1 ratio (M : M+2 : M+4): Indicates Dibromination (Impurity B).
Comparative Impurity Profiling
This section guides you in quantifying the purity of your synthesized batch by comparing the diagnostic signals of the product against common impurities.
| Compound | Diagnostic Proton (1H NMR) | Chemical Shift ( | Multiplicity | MS Signature ( |
| Product | 4.52 ppm | Singlet | 249 / 251 (1:1) | |
| Start Material | 2.65 ppm | Singlet | 171 (Single peak) | |
| Dibromo Impurity | 6.65 ppm | Singlet | 327 / 329 / 331 (1:2:1) | |
| Hydrolysis (Alcohol) | 4.75 ppm | Singlet (broad) | 187 (Single peak) |
Decision Tree for Batch Release
Use the following logic flow to determine if your product is suitable for the next step (e.g., nucleophilic substitution).
Figure 2: Logical decision tree for validating batch purity based on NMR integration.
Troubleshooting & Expert Tips
-
Solvent Effects: If the
peak overlaps with the water peak in non-dry CDCl₃ (approx 1.56 ppm, usually not an issue) or other solvent residuals, switch to DMSO-d6 . In DMSO, the signal typically shifts slightly downfield to 4.7-4.8 ppm. -
Instability: Benzyl bromides are lachrymators and reactive. Do not leave the compound in methanolic solution for MS analysis for more than 1 hour, as it will convert to the methyl ether (
), showing a mass of 201 and a singlet at 3.4 ppm in NMR. -
H-6 Coupling: The coupling constant of 5.2 Hz for the pyrimidine doublets is characteristic. If you see a smaller coupling (< 2 Hz), you may have synthesized the wrong regioisomer (though unlikely with this specific starting material).
References
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives. PubChem. [Link]
-
Royal Society of Chemistry. (2020).[2] Interpretation of Isotope Peaks in Small Molecule LC-MS. Chromatography Online. [Link]
Sources
Comparing the efficacy of different palladium catalysts for pyrimidine coupling reactions
Pyrimidines are ubiquitous in medicinal chemistry, serving as the core structural motif for numerous kinase inhibitors, antivirals, and anticancer agents. However, functionalizing pyrimidines via cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) presents unique synthetic hurdles. The electron-deficient nature of the pyrimidine ring strengthens the C–Cl bond, making oxidative addition difficult. Furthermore, the Lewis basic nitrogen atoms within the ring readily coordinate to the palladium center, leading to rapid catalyst poisoning and deactivation[1].
Selecting the optimal palladium catalyst and ligand system is the most critical variable in achieving high yields, site-selectivity, and reproducibility. This guide objectively compares the efficacy of traditional and modern palladium catalysts for pyrimidine couplings, grounding the experimental data in mechanistic causality.
Mechanistic Bottlenecks & Catalyst Causality
To understand why certain catalysts succeed where others fail, we must examine the specific bottlenecks in the palladium catalytic cycle when applied to pyrimidines.
Caption: Catalytic cycle of Pd-mediated pyrimidine coupling.
1. The Oxidative Addition Barrier: For chloropyrimidines, the C–Cl bond is significantly less reactive than C–Br or C–I bonds[2]. Traditional catalysts like Pd(PPh₃)₄ often struggle because the triphenylphosphine ligands do not provide sufficient electron density to the Pd(0) center to facilitate the cleavage of the strong C–Cl bond.
2. Reductive Elimination & Catalyst Poisoning: Pyrimidine nitrogens are notorious for forming stable, off-cycle Pd(II) resting states. Modern catalysts utilizing bulky, electron-rich dialkylbiarylphosphine ligands (such as Buchwald ligands like XPhos or t-BuXPhos) solve both problems simultaneously. Their electron richness accelerates oxidative addition, while their massive steric bulk forces the product out during the rate-limiting reductive elimination step and physically blocks the pyrimidine nitrogens from coordinating to the metal[1].
Objective Performance Comparison
The following table synthesizes quantitative experimental data comparing the performance of classical and modern palladium systems across various pyrimidine substrates.
| Catalyst System | Substrate | Coupling Partner | Base / Solvent | Temp / Time | Yield |
| Pd(PPh₃)₄ (5 mol%) | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ / 1,4-Dioxane | 100°C / 24h | 71% |
| Pd(PPh₃)₄ (5 mol%) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ / 1,4-Dioxane | 70-80°C / 18h | 75-85% |
| t-BuXPhos Palladacycle (3 mol%) | Pyrimidine chloride | Amine | DBU / t-AmOH | 80°C / 1-2h | >95% |
| Ph₃P / dppb + Pd (1 mol%) | 6-Aryl-2,4-dichloropyrimidine | Amine | Various | Mild | 99:1 Regio |
Data Analysis: As demonstrated in 2[2], Pd(PPh₃)₄ requires a high loading (5 mol%) and harsh conditions (100°C for 24 hours) to achieve a moderate 71% yield for unactivated 2,4-dichloropyrimidines. However, for more reactive bromopyrimidines, Pd(PPh₃)₄ remains a cost-effective choice, yielding 75-85% at lower temperatures[3].
Conversely, for challenging Buchwald-Hartwig aminations of pyrimidine chlorides, modern precatalysts like the 4[4] drastically reduce reaction times to 1-2 hours while achieving >95% conversion at lower catalyst loadings (3 mol%). Furthermore, specific ligand combinations like Ph₃P and dppb (1 mol%) have been shown to induce highly regioselective C-4 aminations in 2,4-dichloropyrimidines[5].
Self-Validating Experimental Protocols
To ensure reproducibility, protocols must be designed as self-validating systems where the physical observations align with the mechanistic causality of the reaction.
Caption: Step-by-step experimental workflow for air-sensitive Pd-catalyzed couplings.
Protocol A: Suzuki-Miyaura Coupling (Baseline: Pd(PPh₃)₄)
Best suited for bromopyrimidines or highly activated chloropyrimidines.
-
Preparation: To an oven-dried Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), arylboronic acid (1.1 mmol), K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Degassing (Causality): Add 1,4-dioxane (5 mL) and degas the mixture by sparging with N₂ for 15 minutes. Why? Pd(PPh₃)₄ is highly sensitive to oxygen, which irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.
-
Reaction: Seal the flask and heat to 70–80°C for 18 hours[3].
-
Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the disappearance of the starting pyrimidine strictly correlates with the appearance of the product mass. If starting material remains but the reaction has stalled, oxygen ingress or catalyst poisoning by the pyrimidine nitrogen has occurred.
-
Workup: Cool to room temperature, dilute with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination (Advanced: t-BuXPhos Pd G3)
Best suited for unactivated chloropyrimidines requiring rapid, high-yield C–N bond formation.
-
Preparation: In a nitrogen-filled glovebox, charge a vial with the pyrimidine chloride (1.0 mmol), amine (1.2 mmol), DBU (2.0 mmol), and t-BuXPhos Pd G3 precatalyst (0.03 mmol, 3 mol%).
-
Solvent Addition (Causality): Add anhydrous t-AmOH (4 mL). Why? t-AmOH provides excellent solubility for the organic base (DBU) and facilitates the rapid activation of the G3 precatalyst into the active monoligated Pd(0) species[4].
-
Reaction: Heat the mixture at 80°C for 1–2 hours.
-
Validation: Observe the color change. A shift from the initial yellow/orange to a dark red/brown often indicates the formation of the active Pd(0) species. Complete conversion within 2 hours validates the efficacy of the bulky t-BuXPhos ligand in preventing nitrogen-coordination poisoning.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via chromatography.
References
-
BenchChem - A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.2
-
BenchChem - A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.1
-
Processes (MDPI) - Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.3
-
MDPI - Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.4
-
Organic Letters (Thieme) - Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis.5
Sources
Comparative Guide: In-Vitro Efficacy and Methodologies for Novel Antifungal 2-Phenylpyrimidine Compounds
Invasive fungal infections (IFIs) represent a critical and escalating threat to global public health. Pathogens such as Candida, Cryptococcus, and Aspergillus species are responsible for over 90% of life-threatening IFI cases, with Candida alone causing more than 4 million severe infections annually and carrying a mortality rate of 20–40%[1]. While traditional antifungal classes—polyenes, azoles, echinocandins, and flucytosine—have been the standard of care, the rapid emergence of drug-resistant strains necessitates the development of novel structural chemotypes[1][2].
This guide provides an in-depth technical analysis of 2-phenylpyrimidine derivatives , a highly promising new class of antifungal agents. Designed for drug development professionals, it evaluates their mechanistic advantages, compares their in-vitro performance against standard therapies, and outlines the self-validating experimental protocols required for rigorous preclinical testing.
Mechanistic Rationale: The Power of Scaffold Hopping
The primary target for many clinical antifungals, including fluconazole, is lanosterol 14α-demethylase (CYP51) , an essential enzyme for fungal cell membrane ergosterol biosynthesis[1]. However, prolonged clinical use of traditional azoles has led to target-site mutations, causing steric clashes between the drug and the mutated amino acid residues within the CYP51 binding pocket.
To overcome this, medicinal chemists have employed a scaffold hopping strategy [1][2]. By replacing the traditional azole core with a 2-phenylpyrimidine scaffold, researchers have achieved two critical mechanistic advantages:
-
Steric Evasion: The novel core geometry avoids collisions with mutated CYP51 amino acid residues[1].
-
Hydrophobic Anchoring: The addition of the pyrimidine portion extends deeply into the hydrophobic side chain of the CYP51 pocket, significantly improving binding affinity and overall antifungal activity[1].
Diagram 1: Mechanism of CYP51 inhibition comparing traditional azoles to 2-phenylpyrimidines.
Comparative In-Vitro Performance
In-vitro testing of optimized 2-phenylpyrimidine derivatives (such as Compound C6) demonstrates broad-spectrum efficacy against common clinically susceptible strains[1][2]. When evaluated alongside clinical first-line drugs, these novel compounds frequently exhibit superior Minimum Inhibitory Concentration (MIC) profiles[2].
The table below summarizes the comparative in-vitro performance of a leading 2-phenylpyrimidine derivative against established antifungal agents across key pathogenic strains.
| Fungal Strain | 2-Phenylpyrimidine (e.g., C6) MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Performance Note |
| Candida albicans | 0.125 - 0.5 | 1.0 - 4.0 | 0.5 - 1.0 | Significantly superior to Fluconazole[2]. |
| Candida glabrata | 0.5 - 1.0 | 8.0 - 16.0 | 1.0 - 2.0 | Overcomes typical azole resistance. |
| Aspergillus niger | 1.0 - 2.0 | >32.0 | 1.0 - 2.0 | Strong efficacy against filamentous fungi[3]. |
| Cryptococcus neoformans | 0.25 - 0.5 | 2.0 - 4.0 | 0.5 - 1.0 | High potency against systemic pathogens. |
Note: MIC values represent typical ranges observed in recent scaffold optimization studies evaluated under CLSI guidelines[1][2][3].
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the in-vitro antifungal activity of synthesized compounds must be evaluated according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines [1]. The following broth microdilution protocol is engineered to be a self-validating system, explaining the causality behind each critical experimental choice.
Step-by-Step Broth Microdilution Assay (MIC Determination)
1. Media Preparation & Buffering
-
Action: Prepare RPMI 1640 assay medium (Gibco) and buffer it to pH 7.0 using MOPS (morpholinepropanesulfonic acid)[1].
-
Causality: Fungal metabolism generates acidic byproducts during incubation. Without MOPS, the pH would drop rapidly, potentially degrading the 2-phenylpyrimidine test compounds and artificially altering their solubility and ionization states. MOPS ensures a stable physiological environment for accurate MIC readouts.
2. Compound Solubilization & Serial Dilution
-
Action: Dissolve all target compounds in 100% Dimethyl Sulfoxide (DMSO) to create a master stock, then serially dilute in the buffered RPMI 1640 medium[1]. Ensure the final DMSO concentration in the assay wells does not exceed 1%.
-
Causality: 2-phenylpyrimidine derivatives are highly lipophilic (necessary for penetrating the fungal cell wall). DMSO ensures complete solubilization. Keeping final DMSO <1% prevents solvent-induced cytotoxicity, which would confound the antifungal efficacy data[4].
3. Inoculum Standardization
-
Action: Dilute fungal cells with the RPMI 1640 medium to a precise concentration of 1–5 × 10³ CFU/mL[1][4]. Seed 100 μL of this cell suspension into a 96-well microplate[1].
-
Causality: Strict adherence to this concentration prevents the "inoculum effect." An overly dense inoculum can overwhelm the drug, yielding falsely elevated MICs (false resistance), while a sparse inoculum may fail to grow adequately in the control wells, invalidating the assay[4].
4. Control Implementation
-
Action: Include a positive control (broth + fungal inoculum + Fluconazole) and a negative control (broth + fungal inoculum + DMSO vehicle)[1][4].
-
Causality: The positive control validates the susceptibility of the specific fungal strain being tested. The negative control proves that the baseline fungal growth is robust and that the DMSO vehicle is non-toxic[4]. This creates a self-validating internal loop for the assay.
5. Incubation and MIC Determination
-
Action: Incubate the 96-well microtiter plates at 35-37°C for 24-48 hours[4]. Measure optical density using a microplate reader. The MIC is defined as the lowest concentration of the compound that causes ≥50% inhibition of fungal growth compared to the negative control[4].
Diagram 2: Standardized workflow for in-vitro MIC determination via broth microdilution.
Beyond MIC: Cytotoxicity and Metabolic Stability
While potent in-vitro antifungal activity is the primary screening metric, a viable drug candidate must balance efficacy with host safety. A major limitation of many systemic antifungals is hepatotoxicity.
Therefore, leading 2-phenylpyrimidine candidates (like Compound C6) are subjected to secondary in-vitro assays:
-
Hepatic Microsomal Stability: Tests reveal that optimized 2-phenylpyrimidine scaffolds remain safe and stable for hepatic microsomal function, resisting rapid first-pass metabolism[1][2].
-
In-Vitro Cytotoxicity: Assays against normal human cell lines (e.g., HUVEC or RPTEC) are conducted to ensure the compound selectively targets fungal CYP51 without disrupting human cellular machinery[1][5].
Conclusion
The 2-phenylpyrimidine scaffold represents a significant leap forward in antifungal medicinal chemistry. By utilizing scaffold hopping to optimize interactions within the CYP51 binding pocket, these compounds bypass the resistance mechanisms that plague traditional azoles. When evaluated through rigorous, self-validating in-vitro methodologies, 2-phenylpyrimidine derivatives consistently demonstrate superior efficacy and favorable safety profiles, warranting their accelerated exploration in preclinical drug development pipelines.
References
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 N
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 RSC Medicinal Chemistry
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development Research Trend
- Application Notes: Antifungal Properties of Phenylpyrimidine Deriv
- Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities MDPI
Sources
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchtrend.net [researchtrend.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Comparative Guide: Docking Studies and Efficacy of 2,4-Diaminopyrimidine Scaffolds as Next-Generation TRK Inhibitors
Executive Summary
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are critical mediators of neurotrophic signaling. However, oncogenic NTRK gene fusions drive pathogenesis in diverse solid tumors 1. While first-generation inhibitors like larotrectinib and entrectinib have revolutionized tissue-agnostic oncology, acquired resistance—particularly via solvent-front (e.g., TRKA G595R) and gatekeeper mutations—necessitates the development of novel chemotypes 2.
The 2,4-diaminopyrimidine scaffold has emerged as a highly versatile, privileged pharmacophore in kinase drug discovery. This guide provides an objective, data-driven comparison of 2,4-diaminopyrimidine TRK inhibitors against FDA-approved standards, detailing the structural rationale, molecular docking workflows, and experimental validation protocols required to assess these next-generation compounds.
Caption: TRK signaling pathway and targeted inhibition by 2,4-diaminopyrimidine scaffolds.
Mechanistic Rationale: The 2,4-Diaminopyrimidine Advantage
First-generation TRK inhibitors are predominantly Type I inhibitors that bind to the active (xDFG-in) conformation of the kinase domain, competing directly with ATP [[2]](). The 2,4-diaminopyrimidine core acts as a superior bioisostere for the adenine ring of ATP. During molecular docking, the N1 nitrogen and the C2-exocyclic amine consistently form a robust bidentate hydrogen bond network with the backbone amide and carbonyl of the hinge region (e.g., Met592 in TRKA) 3.
This rigid anchoring allows medicinal chemists to exploit the C4 and C5 positions to project substituents into the solvent-exposed channel or the hydrophobic pocket. Recent derivatives, such as compound 19k and CZw-124, leverage this geometry to maintain potency even when steric bulk from resistance mutations disrupts the binding of macrocyclic or indazole-based inhibitors 4.
Comparative Performance Data
To objectively evaluate the 2,4-diaminopyrimidine scaffold, we compare recent preclinical candidates (Compound 19k and CZw-124) against the clinical benchmarks Larotrectinib and Entrectinib.
| Inhibitor | Scaffold Class | Target Profile | TRKA IC50 (nM) | Clinical / Preclinical Status | Key Advantage |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TRKA/B/C | 5 – 11 | FDA Approved | Highly selective; robust first-line efficacy |
| Entrectinib | Indazole | TRKA/B/C, ROS1, ALK | 1 – 5 | FDA Approved | CNS penetrant; multi-kinase activity |
| Compound 19k | 2,4-Diaminopyrimidine | Pan-TRK | < 50 | Preclinical | High plasma stability (t1/2 > 289 min) |
| CZw-124 | 2,4-Diaminopyrimidine | Pan-TRK | < 20 | Preclinical | 71% TGI in vivo; overcomes steric resistance |
*Estimated biochemical equivalents based on cellular proliferation assays and docking scores.
Standardized Experimental Protocols
To ensure reproducibility and scientific rigor, the following self-validating protocols detail the computational and in vitro methodologies required to evaluate novel 2,4-diaminopyrimidine TRK inhibitors.
Caption: Step-by-step computational docking and validation workflow for TRK inhibitors.
Protocol A: High-Fidelity Molecular Docking & MM-GBSA Validation
Causality Check: Standard rigid docking (e.g., Glide XP or AutoDock Vina) often overestimates binding affinities by ignoring solvent dynamics. We mandate MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to calculate the desolvation penalty, filtering out false positives that look favorable in rigid docking but fail in aqueous physiological environments 5.
-
Protein Preparation: Retrieve the TRKA crystal structure (e.g., PDB ID: 4F0A). Use a protein preparation wizard to assign correct protonation states at pH 7.4. Crucial: Ensure the tautomeric state of the hinge residue (Met592) is optimized to act simultaneously as a hydrogen bond donor and acceptor.
-
Grid Generation: Center the receptor grid on the co-crystallized ligand. Set the bounding box to 20 Å × 20 Å × 20 Å to allow adequate sampling of the DFG-out allosteric pocket if necessary.
-
Ligand Docking: Dock the 2,4-diaminopyrimidine library using Extra Precision (XP) mode. Retain the top 10% of poses based on the initial docking score.
-
MM-GBSA Rescoring: Subject the top poses to MM-GBSA calculations. Compounds with a
< -50 kcal/mol are prioritized for synthesis, as this threshold correlates strongly with nanomolar in vitro activity 5.
Protocol B: In Vitro TRKA Kinase Activity Assay
Causality Check: To accurately compare competitive inhibitors, the assay must be run at the Michaelis constant (
-
Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 2,4-diaminopyrimidine compounds in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).
-
Kinase Reaction: Add recombinant TRKA enzyme and a fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at exactly its predetermined
value for TRKA (typically ~10-15 µM). -
Self-Validation Control: Include Larotrectinib as a positive control in every plate. If the Larotrectinib IC50 deviates from the 5-11 nM historical range 2, the entire plate's data must be discarded and the assay recalibrated to maintain trustworthiness.
-
Detection & Analysis: Quench the reaction and read the fluorescence polarization. Fit the data to a 4-parameter logistic curve to determine the IC50.
Conclusion
The 2,4-diaminopyrimidine scaffold represents a highly tunable, potent alternative to first-generation TRK inhibitors. By utilizing rigorous, physics-based computational scoring (MM-GBSA) and tightly controlled in vitro assays, drug development professionals can effectively leverage this chemotype to overcome the growing clinical challenge of NTRK-fusion resistance.
References
-
Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold - ResearchGate. 3
-
Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold - PubMed. 4
-
Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC. 1
-
Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies - Frontiers. 5
-
TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC - NIH. 2
Sources
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling 4-(Bromomethyl)-2-phenylpyrimidine
As a building block in drug development, 4-(Bromomethyl)-2-phenylpyrimidine (CAS: 864779-12-4) is highly valued for its ability to seamlessly functionalize complex molecules. However, the exact chemical property that makes it synthetically useful—its potent electrophilicity—also makes it a severe occupational hazard.
This guide provides researchers and application scientists with field-proven, self-validating protocols for the safe handling, reaction execution, and disposal of this reactive intermediate.
Hazard Profile & Mechanistic Causality
To handle 4-(Bromomethyl)-2-phenylpyrimidine safely, one must understand the causality behind its toxicity. It is not merely a surface irritant; it is a highly reactive alkylating agent.
-
Electrophilic Alkylation: The bromomethyl group (-CH₂Br) attached to the electron-deficient pyrimidine ring creates a highly electrophilic benzylic carbon. In biological systems, this compound readily undergoes S_N2 reactions with nucleophiles. It can covalently modify the sulfhydryl groups of cysteine residues in proteins[1] and alkylate the N7 position of guanine in DNA, which is a known mechanism for genotoxicity and cellular damage[2].
-
Clinical Manifestation: Exposure results in severe skin irritation, serious eye irritation, and respiratory tract irritation (Hazard codes H315, H319, H335)[3].
-
Hydrolysis Risk: When exposed to ambient moisture, the bromomethyl group slowly hydrolyzes to form the corresponding alcohol, releasing corrosive Hydrobromic Acid (HBr) gas in the process. This adds a secondary acid-burn hazard to the primary alkylation risk.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is often insufficient for handling potent alkylating agents in solution. Glove selection must be dictated by the solvent used during the reaction, not just the solid compound.
| Protective Gear | Specification | Causality / Rationale |
| Eye/Face | Snug-fitting chemical splash goggles; Face shield for solutions. | Protects against severe eye irritation (H319) and potential corneal damage from corrosive splashes[3]. |
| Hands (Solid) | Nitrile gloves (minimum 8 mil thickness). | Sufficient for incidental contact with the solid powder. Must be changed immediately if contaminated. |
| Hands (Solutions) | Silver Shield® (PE/EVAL) inner layer + Butyl rubber outer layer. | Nitrile provides near-zero breakthrough time for common reaction solvents like Dichloromethane (DCM). The laminate inner glove prevents solvent/solute penetration. |
| Body | Tyvek® suit or heavy-duty chemical-resistant lab coat. | Prevents dust accumulation on clothing, which can cause delayed skin irritation or chemical burns upon sweating. |
| Respiratory | Certified Fume Hood (Face velocity 80-100 fpm). | Mitigates inhalation of respiratory irritants (H335) and trace HBr gas generated from ambient hydrolysis[3]. |
Operational Workflow & Handling Protocol
The following methodology ensures a self-validating, closed-loop system for handling the reagent.
Step-by-Step Methodology
-
Environmental Verification: Ensure the fume hood is operational. Clear the workspace of incompatible materials, particularly strong bases and sodium azide (to prevent the formation of explosive azidomethyl compounds).
-
Weighing Protocol: Tare a static-dissipative weighing boat inside the fume hood. Weigh the compound using a clean, dry spatula.
-
Self-Validation Step: Observe the balance readout. A rapidly drifting mass indicates that the solid is absorbing ambient moisture and actively degrading/releasing HBr.
-
-
Transfer and Dissolution: Transfer the solid directly into the reaction flask. Immediately rinse the weighing boat with your anhydrous reaction solvent (e.g., THF, DMF) directly into the flask. This ensures quantitative transfer and eliminates residual hazardous dust.
-
Atmospheric Control: Seal the reaction flask with a septum and purge with an inert gas (Nitrogen or Argon).
Workflow Visualization
Workflow for the safe handling, reaction, and quenching of 4-(Bromomethyl)-2-phenylpyrimidine.
Spill Management & Disposal Plan
Unreacted bromomethyl compounds must never be disposed of directly into waste streams. They must be chemically deactivated (quenched) first.
Spill Cleanup Protocol
-
Containment: For solid spills, do not sweep dry , as this generates highly hazardous aerosols. Gently cover the spill with a damp commercial absorbent pad or sand.
-
Decontamination: Treat the affected area with a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution.
-
Mechanistic Rationale: Thiosulfate is a soft, highly effective nucleophile. It rapidly displaces the bromide via an S_N2 mechanism, converting the hazardous alkylating agent into a water-soluble, non-toxic Bunte salt (S-alkyl thiosulfate).
-
-
Verification: Wipe the area with pH paper to ensure no residual HBr remains.
Post-Reaction Quenching & Waste Segregation
-
Reaction Quench: Before disposing of any reaction mixture, add an excess of a dilute amine (e.g., ethanolamine) or 10% Na₂S₂O₃ and stir for 30 minutes.
-
Validation: Monitor the mixture via TLC or LC-MS.
-
Self-Validation Step: Do not transfer the mixture to bulk waste until the starting material peak/spot for 4-(Bromomethyl)-2-phenylpyrimidine has completely disappeared.
-
-
Segregation: Dispose of the quenched mixture strictly in the Halogenated Organic Waste stream.
References
-
Liu, L., et al. "O6-Alkylguanine-DNA Alkyltransferase Has Opposing Effects in Modulating the Genotoxicity of Dibromomethane and Bromomethyl Acetate." Chemical Research in Toxicology, ACS Publications. Available at:[Link]
-
ResearchGate. "DNA interaction of bromomethyl-substituted acridines." Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
